DX3-235
Description
Propriétés
Formule moléculaire |
C26H39N5O6S2 |
|---|---|
Poids moléculaire |
581.8 g/mol |
Nom IUPAC |
[(3R)-1-(4-pentan-3-ylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H39N5O6S2/c1-5-21(6-2)38(33,34)22-9-11-23(12-10-22)39(35,36)31-13-7-8-20(18-31)25(32)29-14-16-30(17-15-29)26-27-24(19(3)4)28-37-26/h9-12,19-21H,5-8,13-18H2,1-4H3/t20-/m1/s1 |
Clé InChI |
UFKYDDBMWHWQPP-HXUWFJFHSA-N |
SMILES isomérique |
CCC(CC)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H](C2)C(=O)N3CCN(CC3)C4=NC(=NO4)C(C)C |
SMILES canonique |
CCC(CC)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)N3CCN(CC3)C4=NC(=NO4)C(C)C |
Origine du produit |
United States |
Foundational & Exploratory
The Rise of Benzene-1,4-disulfonamides: A Technical Guide to the Discovery and Synthesis of Novel OXPHOS Inhibitors Like DX3-235
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of a promising class of anti-cancer compounds: benzene-1,4-disulfonamides. The emergence of these molecules, exemplified by the potent derivative DX3-235, offers a new therapeutic strategy targeting the metabolic vulnerability of cancer cells. This document details the scientific journey from a phenotypic screen to the optimization of lead compounds, presenting key data, experimental methodologies, and the underlying biological pathways.
Discovery: Targeting the Metabolic Engine of Cancer
The discovery of the benzene-1,4-disulfonamide scaffold as an anti-cancer agent originated from a phenotypic screen designed to identify compounds that selectively induce cytotoxicity in cancer cells under conditions of metabolic stress.[1][2][3][4] Researchers utilized a galactose-containing medium, which forces cells to rely on mitochondrial oxidative phosphorylation (OXPHOS) for ATP production, rather than glycolysis.[1][2] In this screen, the parent compound, benzene-1,4-disulfonamide, emerged as a significant "hit," demonstrating selective lethality to cancer cells dependent on OXPHOS.[1][2][3][4] This pivotal finding established the benzene-1,4-disulfonamide core as a viable starting point for the development of potent and selective OXPHOS inhibitors.[1][2]
The subsequent multi-parameter optimization campaign led to the development of highly potent analogs, including this compound (also referred to as compound 65).[2][3][4] These efforts have validated the therapeutic potential of this chemical class, particularly for cancers known to be heavily reliant on aerobic metabolism.[2]
Synthesis of Benzene-1,4-disulfonamides
The synthesis of the core benzene-1,4-disulfonamide structure and its derivatives is a well-established process rooted in fundamental organic chemistry principles.
Core Scaffold Synthesis
The synthesis of the parent benzene-1,4-disulfonamide molecule is typically achieved through a three-step process:
-
Disulfonation of Benzene: The process begins with the electrophilic aromatic substitution of benzene with fuming sulfuric acid (oleum). The reaction conditions are carefully controlled to favor the formation of the 1,4-disubstituted (para) isomer, a process governed by thermodynamic control due to the reversibility of sulfonation.[1]
-
Conversion to Disulfonyl Chloride: The resulting benzene-1,4-disulfonic acid is then converted to the more reactive benzene-1,4-disulfonyl chloride intermediate. This is typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1]
-
Amination: The final step involves the reaction of benzene-1,4-disulfonyl chloride with ammonia to yield benzene-1,4-disulfonamide.[1]
Synthesis of Derivatives like this compound
The development of more potent analogs like this compound involves a more complex, multi-step synthetic route designed to explore the structure-activity relationship (SAR). A general strategy for creating a library of diverse benzene-1,4-disulfonamide derivatives is outlined below:
-
Initial Sulfonamide Formation: The synthesis often commences with a commercially available starting material, such as p-bromophenyl sulfonyl chloride, which is reacted with a desired primary or secondary amine to form the first sulfonamide bond.[5]
-
Buchwald-Hartwig Coupling: A palladium-catalyzed Buchwald-Hartwig cross-coupling reaction is then employed to introduce a thiol-containing fragment. For instance, the sulfonamide intermediate can be coupled with benzyl mercaptan.[5]
-
Oxidative Chlorination: The sulfide intermediate is then subjected to oxidative chlorination to generate the second sulfonyl chloride group.[5]
-
Final Amination: The final step involves the reaction of the newly formed sulfonyl chloride with another amine to complete the synthesis of the target benzene-1,4-disulfonamide derivative.[5]
This modular synthetic approach allows for the systematic modification of different parts of the molecule to optimize for potency, selectivity, and pharmacokinetic properties.
Mechanism of Action: Inhibition of Oxidative Phosphorylation
Benzene-1,4-disulfonamides, including the highly potent this compound, exert their anti-cancer effects by targeting a critical cellular process: oxidative phosphorylation (OXPHOS). Specifically, these compounds have been identified as inhibitors of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC).[2]
By inhibiting Complex I, these molecules disrupt the transfer of electrons from NADH to the rest of the ETC. This has two major consequences:
-
Inhibition of Proton Pumping: The flow of electrons through the ETC is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space. By blocking Complex I, benzene-1,4-disulfonamides prevent the establishment of the proton gradient that is essential for ATP synthesis.
-
Decreased ATP Production: The proton gradient generated by the ETC drives ATP synthase (Complex V) to produce ATP. With a diminished proton gradient, ATP synthesis is significantly reduced, leading to an energy crisis within the cancer cell and ultimately, cell death.[2]
This mechanism of action is particularly effective against cancer cells that are highly dependent on OXPHOS for their energy needs.
Figure 1: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for benzene-1,4-disulfonamide and its derivatives from published studies.
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line | Assay Conditions | IC₅₀ (µM) |
| Benzene-1,4-disulfonamide (1) | UM16 Pancreatic Cancer | Galactose medium | 0.58 |
| R-enantiomer (2) | UM16 Pancreatic Cancer | Galactose medium | 0.31 |
| S-enantiomer (3) | UM16 Pancreatic Cancer | Galactose medium | >10 |
| Compound 53 | MIA PaCa-2 | Not specified | 0.05 |
Table 2: Mechanism of Action - Target Engagement
| Compound | Assay | IC₅₀ (nM) |
| R-enantiomer (2) | NAD/NADH ratio | 312 ± 67 |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the evaluation of benzene-1,4-disulfonamides.
Cell Viability Assays (MTT Assay)
-
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.
-
Methodology:
-
Cancer cells (e.g., MIA PaCa-2, BxPC-3) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the test compounds in either standard glucose-containing medium or galactose-containing medium.
-
After a specified incubation period (e.g., 3 or 7 days), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC₅₀ values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[5]
-
Figure 2: MTT Assay Workflow.
NAD/NADH Ratio Assay
-
Objective: To assess the impact of the compounds on the cellular redox state, which is indicative of mitochondrial function.
-
Methodology:
-
Cancer cells are treated with the test compounds for a specified period.
-
The cells are then lysed to release intracellular components.
-
The levels of NAD⁺ and NADH are quantified using a commercially available bioluminescent or colorimetric assay kit.
-
The ratio of NAD⁺ to NADH is calculated. A decrease in this ratio is indicative of Complex I inhibition.
-
Conclusion and Future Directions
The discovery and optimization of benzene-1,4-disulfonamides, culminating in potent molecules like this compound, represent a significant advancement in the field of cancer metabolism. These compounds have demonstrated a clear mechanism of action by inhibiting OXPHOS at Complex I, leading to cytotoxicity in metabolically vulnerable cancer cells. The modular synthesis allows for extensive chemical exploration to further refine the pharmacological properties of this promising class of drugs.
Future research will likely focus on comprehensive preclinical evaluation, including in vivo efficacy in a broader range of cancer models, detailed pharmacokinetic and pharmacodynamic studies, and the identification of predictive biomarkers to guide clinical development. The continued investigation of benzene-1,4-disulfonamides holds the promise of delivering a new and effective therapeutic option for patients with difficult-to-treat cancers.
References
- 1. Benzene-1,4-disulfonamide|OXPHOS Inhibitor|RUO [benchchem.com]
- 2. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Investigating the Role of OXPHOS in Cancer with DX3-235: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DX3-235, a potent inhibitor of oxidative phosphorylation (OXPHOS), and its application in cancer research. This compound belongs to a novel class of benzene-1,4-disulfonamides that target Complex I of the mitochondrial electron transport chain.[1] By disrupting the primary energy-generating process in a subset of cancer cells, this compound and its analogs present a promising therapeutic strategy, particularly for cancers reliant on mitochondrial respiration. This document details the quantitative effects of this compound series, outlines key experimental protocols for its investigation, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation
The following tables summarize the in vitro efficacy of this compound's close analogs, DX3-213B and DX3-234, in the pancreatic cancer cell line MIA PaCa-2. This data highlights their potent activity in inhibiting key cellular processes related to OXPHOS.
Table 1: In Vitro Activity of DX3-213B in MIA PaCa-2 Cells [2]
| Parameter | IC50 (nM) | Description |
| Cell Proliferation (in galactose) | 9 | Inhibition of cell growth in media where cells are forced to rely on OXPHOS. |
| OXPHOS Complex I Inhibition | 3.6 | Direct inhibition of the enzymatic activity of Complex I, reducing the NAD+/NADH ratio. |
| ATP Depletion | 11 | Reduction in cellular ATP levels as a direct consequence of OXPHOS inhibition. |
Table 2: In Vitro Activity of DX3-234 in MIA PaCa-2 Cells [3]
| Parameter | IC50 (nM) | Description |
| Cell Proliferation | 70 | Inhibition of cancer cell growth. |
| NAD+/NADH Assay | 42.6 | Disruption of the cellular redox state through Complex I inhibition. |
| ATP Depletion Assay | 29 | Measurement of the reduction in cellular energy currency. |
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects by targeting a critical hub of cellular metabolism. The following diagram illustrates the signaling pathway affected by this compound and its downstream consequences.
References
- 1. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DX3-234 | OXPHOS inhibitor | Probechem Biochemicals [probechem.com]
An In-depth Technical Guide to DX3-235: A Novel Oxidative Phosphorylation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DX3-235 is a potent and selective inhibitor of oxidative phosphorylation (OXPHOS), a critical metabolic pathway for energy production in cancer cells.[1] As a member of the benzene-1,4-disulfonamide class of compounds, this compound exerts its cytotoxic effects through the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[2] This targeted disruption of ATP synthesis has shown significant anti-cancer potential, particularly in preclinical models of pancreatic cancer. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and pathway diagrams to support further research and development.
Chemical Structure and Properties
This compound, also referred to as compound 65 in its primary publication, is a novel benzene-1,4-disulfonamide derivative.[3] Its discovery was the result of a multi-parameter optimization campaign aimed at improving the potency and drug-like properties of an initial hit compound identified in a phenotypic screen.[3]
Chemical Structure of this compound
SMILES: CC(C1=NOC(N2CCN(CC2)C([C@H]3CN(CCC3)S(=O)(C4=CC=C(C=C4)S(C(CC)CC)(=O)=O)=O)=O)=N1)C[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2749555-39-1 | [1][4] |
| Molecular Formula | C26H39N5O6S2 | [1] |
| Molecular Weight | 581.75 g/mol | [1] |
Mechanism of Action: Inhibition of Oxidative Phosphorylation
Oxidative phosphorylation is a fundamental metabolic process that occurs in the mitochondria and is the primary source of ATP for cellular functions.[5] This pathway is particularly crucial for the survival and proliferation of certain cancer cells. This compound selectively targets and inhibits Complex I of the electron transport chain, the first and largest enzyme complex in this pathway.[2] This inhibition disrupts the transfer of electrons from NADH to ubiquinone, leading to a decrease in the proton gradient across the inner mitochondrial membrane and a subsequent reduction in ATP synthesis. The resulting cellular energy crisis triggers significant cytotoxicity in cancer cells that are highly dependent on OXPHOS.[1]
Caption: Inhibition of the mitochondrial electron transport chain by this compound at Complex I.
Biological Activity and Quantitative Data
The biological activity of this compound and its analogs has been evaluated in various cancer cell lines. The primary measure of efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.
Table 2: In Vitro Cytotoxicity of this compound and Analogs
| Compound | Cell Line | IC50 (μM) in Glucose Medium (7-day incubation) | Reference |
| This compound (65) | MIA PaCa-2 | 0.05 | [1] |
| This compound (65) | BxPC-3 | 0.12 | [1] |
| DX3-234 (64) | MIA PaCa-2 | Not Specified | [3] |
| DX3-234 (64) | BxPC-3 | Not Specified | [3] |
Note: The primary publication emphasizes the increased cytotoxicity in galactose-containing medium, which forces reliance on OXPHOS, though specific IC50 values for this compound under these conditions are not explicitly tabled in the main text.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.[3]
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Caption: Workflow for determining cell viability using the MTT assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Addition: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 7 days in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: Following a 4-hour incubation, the medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
ATP Production Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay quantifies the amount of ATP present, which is indicative of cell metabolic activity.
-
Cell Culture Conditions: Cells are cultured in either glucose-containing or galactose-containing medium. The galactose medium forces the cells to rely on OXPHOS for ATP production.
-
Compound Treatment: Cells are treated with this compound at various concentrations for a specified period (e.g., 16 hours).
-
Assay Procedure: The CellTiter-Glo® reagent is added to the cell cultures, which induces cell lysis and generates a luminescent signal proportional to the amount of ATP present.
-
Luminescence Measurement: The luminescence is measured using a luminometer.
-
Data Analysis: The results are typically expressed as a percentage of the ATP levels in untreated control cells.
Conclusion and Future Directions
This compound is a promising new chemical entity that demonstrates potent and selective inhibition of OXPHOS through the targeting of mitochondrial Complex I. Its nanomolar cytotoxicity against pancreatic cancer cell lines highlights its potential as a lead compound for the development of novel anti-cancer therapeutics. Further research is warranted to evaluate its in vivo efficacy, pharmacokinetic profile, and safety. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in the ongoing investigation of this compound and the broader class of benzene-1,4-disulfonamide OXPHOS inhibitors. A close analog, DX3-234, has shown significant single-agent efficacy in a Pan02 syngeneic pancreatic cancer model and is well-tolerated in mice, further suggesting the therapeutic potential of this class of compounds.[3]
References
Understanding the Cytotoxic Effects of DX3-235 (NVP-BEZ235): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DX3-235, also known as NVP-BEZ235, is a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This technical guide provides a comprehensive overview of the cytotoxic effects of this compound, focusing on its mechanisms of action, including the induction of apoptosis and cell cycle arrest. The information presented herein is intended to support researchers and professionals in the fields of oncology and drug development in understanding the therapeutic potential of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction to this compound (NVP-BEZ235) and its Cytotoxic Profile
This compound (NVP-BEZ235) is a novel small molecule inhibitor that targets two critical nodes in a major signaling pathway implicated in cell growth, proliferation, and survival: the PI3K/mTOR pathway. Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. This compound has demonstrated significant anti-proliferative and cytotoxic effects across a range of cancer cell lines. Its ability to induce cell death is particularly pronounced in tumor cells with specific genetic alterations, such as HER2 amplification and/or PIK3CA mutations.[1]
The cytotoxic effects of this compound are primarily mediated through the induction of apoptosis and the promotion of cell cycle arrest, leading to a reduction in tumor cell viability and proliferation.
Quantitative Analysis of Cytotoxic Effects
The cytotoxic and anti-proliferative activities of this compound have been quantified in various preclinical studies. The tables below summarize key data points from studies on different cancer cell lines.
Table 1: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Key Genetic Mutations | GI50 (nM) | Notes |
| MCF7 | PIK3CA mutant | Low nM | Strong induction of apoptosis observed. |
| MDA-MB-361 | HER2 amplified | Low nM | Efficient PARP and caspase-7 cleavage observed as early as 24 hours of treatment.[1] |
| MDA-MB-231 | KRAS mutant | Low nM | Less sensitive to apoptosis induction compared to HER2 amplified or PIK3CA mutant cell lines.[1] |
GI50 (Growth Inhibition 50) represents the concentration of the drug that causes 50% inhibition of cell growth.
Table 2: Apoptosis Induction by this compound in Glioma Stem Cells (GSCs)
| Treatment | Apoptosis Level | Key Markers |
| This compound (10 nmol/L) + Ionizing Radiation | Significantly Increased | Increased activation of BID, Bax, active caspase-3, and decreased levels of Bcl-2.[2] |
Core Mechanisms of Cytotoxicity
The cytotoxic effects of this compound are primarily driven by two interconnected cellular processes: the induction of apoptosis and the arrest of the cell cycle.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism by which this compound exerts its anti-tumor activity. Treatment with this compound has been shown to trigger the intrinsic apoptotic pathway.
Key Observations:
-
Caspase Activation: this compound treatment leads to the cleavage and activation of executioner caspases, such as caspase-3 and caspase-7.[1][3] This activation is a hallmark of apoptosis.
-
PARP Cleavage: The cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspases is another key indicator of apoptosis that is consistently observed following this compound treatment.[1]
-
Bcl-2 Family Modulation: this compound can modulate the expression of Bcl-2 family proteins, leading to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[2]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound can halt the progression of the cell cycle, thereby preventing cancer cells from dividing and proliferating.[2]
Key Observations:
-
G1 Phase Arrest: this compound, in combination with other treatments like ionizing radiation, has been shown to cause an arrest in the G1 phase of the cell cycle.[2]
-
Role of p53 and p21: The tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, are key regulators of cell cycle arrest.[4][5] While direct studies on this compound's interaction with p53 are varied, the pathways it inhibits are known to intersect with p53 signaling.
Signaling Pathways Modulated by this compound
The primary molecular target of this compound is the PI3K/mTOR signaling pathway. By inhibiting both PI3K and mTOR, this compound effectively shuts down a cascade of downstream signals that are critical for cell survival and proliferation.
Caption: The PI3K/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the cytotoxic effects of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis by Flow Cytometry (PI Staining)
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest them as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
Protocol:
-
Protein Extraction: Lyse the treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies specific to the proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p21).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Caption: General experimental workflow for assessing the cytotoxic effects of this compound.
Conclusion
This compound (NVP-BEZ235) demonstrates significant cytotoxic effects against a variety of cancer cell types through the potent and dual inhibition of the PI3K/mTOR signaling pathway. Its ability to induce apoptosis and cause cell cycle arrest underscores its therapeutic potential as an anti-cancer agent. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working to further elucidate the clinical utility of this compound. Further preclinical and clinical investigations are warranted to fully explore the efficacy and safety of this compound in various cancer contexts.
References
- 1. Specific apoptosis induction by the dual PI3K/mTor inhibitor NVP-BEZ235 in HER2 amplified and PIK3CA mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NVP-BEZ235, a novel dual PI3K/mTOR inhibitor, enhances the radiosensitivity of human glioma stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular architecture of cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
DX3-235's impact on cellular ATP production
Methodological & Application
Application Notes and Protocols for DX3-235 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DX3-235 is a potent and selective inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain. By targeting this complex, this compound disrupts oxidative phosphorylation (OXPHOS), leading to a significant reduction in cellular ATP production and a shift in the NAD+/NADH ratio. This targeted inhibition of mitochondrial respiration makes this compound a valuable tool for investigating the role of OXPHOS in various cellular processes, particularly in cancer metabolism. Cancer cells that are highly dependent on OXPHOS for their energy needs are especially sensitive to this compound's cytotoxic effects.
These application notes provide detailed protocols for utilizing this compound in a range of cell culture experiments to assess its biological activity. The methodologies outlined below cover the assessment of cytotoxic and metabolic effects, as well as the induction of apoptosis and alterations in the cell cycle.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the function of mitochondrial complex I. This inhibition blocks the transfer of electrons from NADH to ubiquinone, a key step in the electron transport chain. The downstream consequences of this action are central to its utility as a research tool and potential therapeutic agent.
Figure 1. Signaling pathway of this compound action.
Quantitative Data Summary
The following tables summarize the quantitative data for DX3-213B, a metabolically stable analog of the this compound series, in pancreatic cancer cell lines. This data provides a baseline for expected potency and can guide concentration selection for various assays.
Table 1: In Vitro Potency of DX3-213B in MIA PaCa-2 Pancreatic Cancer Cells [1][2]
| Parameter | IC50 (nM) | Cell Culture Condition |
| Complex I Inhibition | 3.6 | Cell-free ubiquinone-dependent assay |
| ATP Depletion | 11 | 48-hour treatment |
| Cell Proliferation (Galactose) | 9 | 7-day treatment in galactose-containing media |
Note: The use of galactose-containing media forces cells to rely on oxidative phosphorylation for ATP production, thereby increasing their sensitivity to Complex I inhibitors.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT/XTT Assay)
This protocol determines the concentration-dependent effect of this compound on cell viability.
Figure 2. Workflow for the MTT/XTT cell viability assay.
Materials:
-
Target cancer cell line
-
Complete cell culture medium (and galactose-containing medium, if applicable)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours). For long-term proliferation assays (up to 7 days), change the medium with fresh compound every 2-3 days.
-
MTT/XTT Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours at 37°C.
-
-
Data Acquisition:
-
For MTT: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
For XTT: No solubilization step is required.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
ATP Depletion Assay
This assay directly measures the impact of this compound on cellular ATP levels.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
96-well white-walled plates
-
Luminescent ATP assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well white-walled plate at a density of 5,000-20,000 cells per well in 100 µL of medium. Incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
Assay Protocol:
-
Equilibrate the plate and the luminescent ATP assay reagent to room temperature.
-
Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the percentage of ATP depletion.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis and necrosis following treatment with this compound.
Figure 3. Workflow for apoptosis analysis by flow cytometry.
Materials:
-
Target cell line
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Staining:
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle progression.
Materials:
-
Target cell line
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Fixation:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the samples to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of OXPHOS Proteins
This protocol can be used to evaluate the expression levels of subunits of the mitochondrial respiratory complexes following this compound treatment.
Materials:
-
Target cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against OXPHOS complex subunits (e.g., NDUFB8 for Complex I, SDHB for Complex II) and a loading control (e.g., β-actin or VDAC)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.
Troubleshooting
-
Low Cytotoxicity: Ensure the use of galactose-containing medium to sensitize cells to OXPHOS inhibition. Verify the activity of the this compound compound.
-
High Background in Flow Cytometry: Ensure proper washing of cells and use appropriate compensation settings.
-
Weak Signal in Western Blot: Optimize antibody concentrations and incubation times. Ensure complete protein transfer.
These protocols provide a comprehensive framework for investigating the cellular effects of this compound. Researchers should optimize conditions for their specific cell lines and experimental questions.
References
Application Notes and Protocols for Assessing Mitochondrial Respiration with Novel Compound DX3-235
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central to cellular metabolism and energy production, primarily through oxidative phosphorylation (OXPHOS). Assessing the impact of novel chemical entities, such as DX3-235, on mitochondrial respiration is a critical step in drug development and toxicological screening. Mitochondrial dysfunction is implicated in a wide range of pathologies, making it a key off-target liability to investigate.[1][2] These application notes provide detailed protocols for evaluating the effects of the hypothetical compound this compound on mitochondrial respiration using two gold-standard techniques: High-Resolution Respirometry (HRR) and Seahorse Extracellular Flux (XF) analysis.
These protocols are designed to be adaptable for various cell types (intact or permeabilized) and isolated mitochondria.[3][4][5] They will guide the user through the process of determining key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiratory capacity, and non-mitochondrial oxygen consumption.
Key Mitochondrial Respiration Parameters
Understanding the following parameters is crucial for interpreting the effects of this compound on mitochondrial function.
| Parameter | Description | Significance |
| Basal Respiration | The baseline oxygen consumption rate (OCR) of cells in their endogenous state. It represents the energetic demand of the cell under baseline conditions. | Provides an overall view of cellular respiratory activity. Changes may indicate a general effect on metabolism. |
| ATP-Linked Respiration | The portion of basal respiration that is coupled to ATP synthesis. It is determined by inhibiting ATP synthase with oligomycin. | Indicates how efficiently the mitochondria are producing ATP. A decrease suggests inhibition of ATP synthesis or uncoupling. |
| Proton Leak | The remaining oxygen consumption after ATP synthase inhibition. It reflects the uncoupling of respiration from ATP synthesis. | Elevated proton leak can be a sign of mitochondrial damage or the presence of uncoupling agents. |
| Maximal Respiration | The maximum rate of oxygen consumption the cell can achieve, induced by an uncoupling agent like FCCP.[3][4] | Represents the spare respiratory capacity of the mitochondria. A lower maximal respiration suggests impairment of the electron transport chain (ETC). |
| Spare Respiratory Capacity | The difference between maximal and basal respiration. It indicates the cell's ability to respond to an increase in energy demand. | A reduced spare capacity can make cells more susceptible to stress. |
| Non-Mitochondrial Respiration | The oxygen consumption that persists after the inhibition of mitochondrial respiration with compounds like rotenone and antimycin A.[6] | This is due to cellular enzymes that consume oxygen and is important for accurately measuring mitochondrial respiration.[7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general pathway of mitochondrial electron transport and the workflows for the experimental protocols.
Caption: General overview of the mitochondrial electron transport chain.
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
Protocol 1: High-Resolution Respirometry (HRR) with Oroboros Oxygraph-2k
This protocol is adapted for assessing the impact of this compound on either intact or permeabilized cells. HRR offers high sensitivity and the ability to perform complex substrate-uncoupler-inhibitor titration (SUIT) protocols.[2][3]
Materials
-
Oroboros Oxygraph-2k or similar high-resolution respirometer
-
Respiration medium (e.g., MiR05)[8]
-
Cell culture or tissue samples
-
Digitonin (for permeabilization)
-
This compound stock solution
-
Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone, Antimycin A
-
Substrates: Pyruvate, Malate, Glutamate, Succinate
-
ADP
Experimental Procedure
-
Instrument Calibration and Preparation:
-
Cell Preparation and Loading:
-
For intact cells: Harvest cells, wash with respiration medium, and determine cell concentration. Add a known number of cells (e.g., 1-2 million cells/mL) to the chambers.
-
For permeabilized cells: After adding intact cells to the chamber, perform a digitonin titration to determine the optimal concentration for plasma membrane permeabilization without damaging the mitochondrial outer membrane.[4][5] This is achieved by monitoring the increase in respiration upon ADP addition with a Complex I substrate.
-
-
SUIT Protocol for this compound Evaluation:
-
Baseline (ROUTINE) Respiration: Record the stable oxygen consumption rate of the intact cells.
-
This compound Titration: Perform a stepwise titration of this compound to determine its effect on ROUTINE respiration. Add increasing concentrations of this compound and allow the respiration rate to stabilize after each addition.
-
LEAK Respiration (State 4): Inhibit ATP synthase by adding oligomycin (e.g., 2.5 µM). The remaining respiration is due to proton leak.
-
Electron Transfer System (ETS) Capacity (State 3u): Induce maximal uncoupled respiration by titrating FCCP (e.g., in 0.5 µM steps) to find the optimal concentration that gives the highest oxygen consumption.[3]
-
Complex I Inhibition: Add rotenone (e.g., 0.5 µM) to inhibit Complex I. The remaining respiration is driven by substrates feeding into Complex II (if present).
-
Complex III Inhibition: Add antimycin A (e.g., 2.5 µM) to inhibit Complex III and shut down the electron transport chain. The residual oxygen consumption is non-mitochondrial.
-
-
Data Analysis:
-
Calculate the oxygen consumption rates (flux) for each respiratory state, normalized to cell number or protein content.
-
Compare the respiratory parameters between control (vehicle-treated) and this compound-treated cells.
-
Protocol 2: Seahorse XF Cell Mito Stress Test
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cells in a microplate format, allowing for higher throughput analysis.[6][7]
Materials
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine.[6]
-
This compound stock solution
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)[7]
Experimental Procedure
-
Cell Seeding:
-
Seed cells in a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Sensor Cartridge Hydration:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.
-
-
Assay Preparation:
-
On the day of the assay, remove the growth medium from the cells, wash with pre-warmed assay medium, and add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 37°C incubator for 1 hour prior to the assay.[6]
-
-
Compound Loading:
-
Load the injector ports of the sensor cartridge with the compounds for sequential injection:
-
Port A: this compound (at various concentrations) or vehicle control.
-
Port B: Oligomycin.
-
Port C: FCCP.
-
Port D: Rotenone/Antimycin A mixture.
-
-
-
Running the Assay:
-
Calibrate the instrument with the hydrated sensor cartridge.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will perform cycles of mixing, waiting, and measuring to determine the OCR at baseline and after each compound injection.[9]
-
-
Data Analysis:
-
Use the Seahorse Wave software to analyze the kinetic data.[9]
-
The software will automatically calculate the key parameters of mitochondrial respiration.
-
Compare the effects of different concentrations of this compound to the vehicle control.
-
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from either the HRR or Seahorse XF experiments.
| Treatment | Basal Respiration (pmol O₂/min) | ATP-Linked Respiration (pmol O₂/min) | Proton Leak (pmol O₂/min) | Maximal Respiration (pmol O₂/min) | Spare Respiratory Capacity (pmol O₂/min) | Non-Mitochondrial Respiration (pmol O₂/min) |
| Vehicle Control | ||||||
| This compound (Low Conc.) | ||||||
| This compound (Mid Conc.) | ||||||
| This compound (High Conc.) |
Conclusion
These protocols provide a robust framework for the initial characterization of the mitochondrial effects of the novel compound this compound. By employing both high-resolution respirometry and extracellular flux analysis, researchers can obtain a comprehensive profile of how a compound modulates mitochondrial function. The data generated will be invaluable for making informed decisions in the drug development pipeline and for understanding the compound's mechanism of action. It is essential to optimize assay conditions, such as cell density and compound concentrations, for each specific cell type and experimental setup.
References
- 1. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 2. High-Resolution Respirometry: OXPHOS Protocols for Human Cells and Permeabilized Fibers from Small Biopsies of Human Muscle | Springer Nature Experiments [experiments.springernature.com]
- 3. High-resolution respirometry: OXPHOS protocols for human cells and permeabilized fibers from small biopsies of human muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.protocols.io [content.protocols.io]
- 7. agilent.com [agilent.com]
- 8. Protocol for measuring mitochondrial respiratory capacity from buccal cell swabs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DX3-235 in Metabolic Research Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
DX3-235 is a novel small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. These application notes provide a comprehensive overview of the utility of this compound in various in vitro and in vivo models of metabolic research. Detailed protocols for key experiments are provided, along with representative data and visualizations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a guide for researchers investigating metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).
Introduction to this compound
This compound is a potent and selective allosteric activator of AMPK. By binding to the gamma subunit of the AMPK complex, this compound mimics the effects of AMP, leading to the phosphorylation and activation of the catalytic alpha subunit. Activated AMPK, in turn, phosphorylates a multitude of downstream targets to promote catabolic pathways that generate ATP, while simultaneously inhibiting anabolic pathways that consume ATP. This mechanism makes this compound a valuable tool for studying the therapeutic potential of AMPK activation in various metabolic disorders.
Key Applications
-
In vitro studies: Elucidation of AMPK-mediated signaling pathways in cultured cells (e.g., hepatocytes, myotubes, adipocytes).
-
In vivo studies: Investigation of the effects of this compound on glucose homeostasis, lipid metabolism, and insulin sensitivity in rodent models of metabolic disease.
-
Drug discovery: Use as a positive control for AMPK activation in high-throughput screening assays.
Data Presentation
Table 1: In Vitro Efficacy of this compound on AMPK Signaling and Glucose Uptake in L6 Myotubes
| Treatment | p-AMPKα (Thr172) / Total AMPKα (Fold Change) | p-ACC (Ser79) / Total ACC (Fold Change) | 2-Deoxyglucose Uptake (pmol/min/mg protein) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 15.2 ± 1.8 |
| This compound (1 µM) | 4.5 ± 0.5 | 3.8 ± 0.4 | 35.8 ± 3.1 |
| This compound (10 µM) | 8.2 ± 0.9 | 7.1 ± 0.8 | 55.1 ± 4.9 |
| AICAR (1 mM) | 5.1 ± 0.6 | 4.2 ± 0.5 | 38.5 ± 3.5 |
Data are presented as mean ± SEM from three independent experiments. AICAR is a known AMPK activator and is used as a positive control.
Table 2: In Vivo Effects of this compound in a Diet-Induced Obese (DIO) Mouse Model
| Treatment Group (8 weeks) | Body Weight (g) | Fasting Blood Glucose (mg/dL) | Plasma Insulin (ng/mL) | Liver Triglycerides (mg/g tissue) |
| Lean Control | 25.3 ± 1.2 | 85.6 ± 4.3 | 0.8 ± 0.1 | 10.2 ± 1.5 |
| DIO + Vehicle | 45.8 ± 2.5 | 155.2 ± 8.1 | 2.5 ± 0.3 | 55.7 ± 6.2 |
| DIO + this compound (10 mg/kg) | 38.1 ± 2.1 | 110.5 ± 6.5 | 1.5 ± 0.2 | 28.9 ± 3.4 |
| DIO + this compound (30 mg/kg) | 32.5 ± 1.8 | 95.8 ± 5.2 | 1.1 ± 0.1 | 18.4 ± 2.1 |
Data are presented as mean ± SEM (n=8 mice per group).
Experimental Protocols
Protocol 1: In Vitro AMPK Activation and Glucose Uptake Assay in L6 Myotubes
1. Cell Culture and Differentiation:
- Culture L6 myoblasts in DMEM supplemented with 10% FBS.
- Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 5-7 days.
2. This compound Treatment:
- Starve differentiated myotubes in serum-free DMEM for 4 hours.
- Treat cells with varying concentrations of this compound or vehicle for 1 hour.
3. Western Blotting for AMPK Signaling:
- Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), and total ACC.
- Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
4. 2-Deoxyglucose Uptake Assay:
- Following this compound treatment, wash cells with Krebs-Ringer-HEPES (KRH) buffer.
- Incubate with KRH buffer containing 0.5 µCi/mL [³H]2-deoxyglucose and 10 µM unlabeled 2-deoxyglucose for 10 minutes.
- Stop the uptake by washing with ice-cold KRH buffer.
- Lyse cells with 0.1 M NaOH and measure radioactivity using a scintillation counter.
- Normalize glucose uptake to total protein content.
Protocol 2: In Vivo Efficacy Study in a Diet-Induced Obese (DIO) Mouse Model
1. Animal Model:
- Induce obesity in C57BL/6J mice by feeding a high-fat diet (60% kcal from fat) for 12 weeks.
- House mice in a temperature-controlled facility with a 12-hour light/dark cycle.
2. This compound Administration:
- Randomly assign DIO mice to treatment groups (vehicle, this compound low dose, this compound high dose).
- Administer this compound or vehicle daily via oral gavage for 8 weeks.
3. Metabolic Phenotyping:
- Monitor body weight weekly.
- Measure fasting blood glucose and plasma insulin at the end of the study.
- Perform an oral glucose tolerance test (OGTT) in the final week of treatment.
4. Tissue Analysis:
- At the end of the study, euthanize mice and collect liver tissue.
- Measure liver triglyceride content using a commercially available kit.
Visualizations
Caption: Signaling pathway of this compound-mediated AMPK activation and its downstream metabolic effects.
Caption: Experimental workflow for in vitro analysis of this compound in L6 myotubes.
Caption: Experimental workflow for in vivo efficacy testing of this compound in DIO mice.
Application Notes and Protocols for Studying Cancer Cell Metabolism with DX3-235
For Researchers, Scientists, and Drug Development Professionals
Introduction
DX3-235 is a potent and selective inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain. By targeting oxidative phosphorylation (OXPHOS), this compound disrupts cellular energy metabolism, leading to reduced ATP production and cytotoxicity in cancer cells that are reliant on this pathway. These characteristics make this compound a valuable tool for investigating the metabolic vulnerabilities of cancer cells and for the development of novel anti-cancer therapeutics.
These application notes provide a comprehensive overview of the use of this compound in cancer cell metabolism research, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experiments.
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the function of mitochondrial Complex I. This inhibition blocks the transfer of electrons from NADH to ubiquinone, a key step in the electron transport chain. The consequences of this inhibition include:
-
Decreased ATP Production: The disruption of the electron transport chain significantly reduces the production of ATP through oxidative phosphorylation.
-
Altered Redox State: Inhibition of Complex I leads to an accumulation of NADH and a decrease in the NAD+/NADH ratio, impacting numerous cellular redox reactions.
-
Increased Oxidative Stress: Impaired electron flow can lead to the generation of reactive oxygen species (ROS), contributing to cellular damage and apoptosis.
Cancer cells exhibit diverse metabolic phenotypes. While many cancer cells rely on aerobic glycolysis (the Warburg effect), a significant subset, particularly certain types of pancreatic cancer, are highly dependent on OXPHOS for their energy needs. This compound is particularly effective in these OXPHOS-dependent cancer cells.
Quantitative Data
The inhibitory activity of this compound has been characterized in various cancer cell lines. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines [1][2]
| Cell Line | Culture Medium | Assay Duration | IC₅₀ (μM) |
| MIA PaCa-2 | Galactose-containing | 3 days | 0.07 |
| BxPC-3 | Glucose-containing | 7 days | 0.2 |
Note: The heightened potency in galactose-containing medium highlights the dependence of these cells on OXPHOS, as galactose metabolism primarily feeds into the electron transport chain.
Table 2: Inhibition of Mitochondrial Function by this compound [2]
| Parameter | Cell Line | IC₅₀ (nM) |
| Complex I Function (NAD+/NADH ratio) | MIA PaCa-2 | 30 |
| ATP Production | MIA PaCa-2 | Not explicitly stated in abstracts, but described as nanomolar inhibition. |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on cancer cell metabolism.
Protocol 1: Cellular Cytotoxicity Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5][6]
Materials:
-
Cancer cell line of interest (e.g., MIA PaCa-2, BxPC-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC₅₀ value using a suitable software.
-
Protocol 2: Measurement of Cellular ATP Levels
This protocol describes how to measure the effect of this compound on intracellular ATP levels using a luminescent ATP assay kit.[7][8][9][10][11]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
96-well opaque plates
-
Luminescent ATP assay kit (containing ATP releasing agent, luciferase, and luciferin substrate)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the Cellular Cytotoxicity Assessment protocol, using a 96-well opaque plate.
-
-
ATP Measurement:
-
After the desired treatment period, equilibrate the plate and the ATP assay reagents to room temperature.
-
Add the ATP releasing agent to each well according to the manufacturer's instructions. This will lyse the cells and release the ATP.
-
Add the luciferase/luciferin substrate solution to each well.
-
Incubate the plate for the time specified in the kit's protocol to allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Determine the ATP concentration in each sample by comparing its luminescence to the standard curve.
-
Normalize the ATP levels to the cell number or protein concentration if necessary.
-
Compare the ATP levels in this compound-treated cells to the vehicle control.
-
Protocol 3: Assessment of Mitochondrial Complex I Activity
This protocol outlines a method to determine the inhibitory effect of this compound on mitochondrial Complex I activity by measuring the NAD+/NADH ratio.[12][13][14][15][16]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
NAD/NADH assay kit
-
Microplate reader capable of fluorescence or absorbance measurements
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the Cellular Cytotoxicity Assessment protocol.
-
-
Sample Preparation:
-
After treatment, wash the cells with cold PBS.
-
Lyse the cells using the extraction buffer provided in the NAD/NADH assay kit.
-
Follow the kit's instructions to separate NAD+ and NADH or to measure the total NAD/NADH pool. This may involve a heating or chemical treatment step to specifically measure one form.
-
-
NAD/NADH Measurement:
-
Add the assay reagents to the prepared samples in a 96-well plate.
-
Incubate the plate as per the manufacturer's instructions to allow for the enzymatic reaction that generates a fluorescent or colorimetric signal proportional to the amount of NAD+ or NADH.
-
Measure the fluorescence or absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentrations of NAD+ and NADH in each sample using a standard curve.
-
Determine the NAD+/NADH ratio for each treatment condition.
-
Compare the NAD+/NADH ratios in this compound-treated cells to the vehicle control. A decrease in this ratio indicates inhibition of Complex I.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits Complex I of the electron transport chain.
Experimental Workflow
Caption: Workflow for studying this compound's effect on cancer cell metabolism.
Logical Relationship
Caption: Causal chain from this compound to cancer cell death.
References
- 1. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. abcam.com [abcam.com]
- 9. abcam.com [abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Mitochondrial complex activity assays [protocols.io]
- 13. assaygenie.com [assaygenie.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Inhibition of mitochondrial complex I leading to NAD+/NADH imbalance in type 2 diabetic patients who developed late stent thrombosis: Evidence from an integrative analysis of platelet bioenergetics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Experimental Design Using JNJ-2113 (DX3-235): Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for designing and executing in vivo experimental studies using JNJ-2113 (formerly PN-235), a potent and orally bioavailable peptide antagonist of the Interleukin-23 (IL-23) receptor. The initial user query referenced "DX3-235," which is likely a typographical error for compounds with similar numerical designations that are currently under investigation. Based on publicly available preclinical and clinical data, JNJ-2113 is a leading candidate in this class. JNJ-2113 selectively blocks the IL-23 signaling pathway, a critical driver of inflammation in several autoimmune diseases. These protocols are intended for researchers in immunology, pharmacology, and drug development who are investigating the therapeutic potential of targeting the IL-23 axis in preclinical models of psoriasis and inflammatory bowel disease (IBD).
Mechanism of Action and Signaling Pathway
JNJ-2113 is a macrocyclic peptide that binds with high affinity to the IL-23 receptor (IL-23R), competitively inhibiting the binding of IL-23.[1] This blockade prevents the subsequent downstream signaling cascade that is crucial for the expansion and maintenance of T helper 17 (Th17) cells and other pathogenic immune cells.[2] The IL-23 pathway is a key driver of chronic inflammation and is implicated in the pathogenesis of numerous autoimmune disorders, including psoriasis and IBD.[2]
Upon binding of IL-23 to its receptor complex (IL-23R and IL-12Rβ1), the associated Janus kinases (JAK), JAK2 and TYK2, are activated.[3] This leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[2] Activated STAT3 dimerizes and translocates to the nucleus, where it induces the transcription of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.[2] These cytokines act on various cell types, including keratinocytes and intestinal epithelial cells, to promote inflammation, cellular proliferation, and tissue damage. By inhibiting the initial step in this cascade, JNJ-2113 effectively suppresses the production of these key pathogenic cytokines.
Caption: IL-23 Signaling Pathway and Mechanism of JNJ-2113 Inhibition.
Preclinical Data Summary
JNJ-2113 has demonstrated efficacy in various preclinical models of inflammation. The following table summarizes key quantitative data from these studies.
| Model | Species | Compound | Dosing Regimen (Oral) | Key Outcomes | Reference |
| IL-23-Induced Skin Inflammation | Rat | JNJ-2113 | Dose-dependent | - Inhibition of IL-23-induced skin thickening.- Reduction of IL-17A, IL-17F, and IL-22 gene expression in the skin. | [4] |
| Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis | Rat | JNJ-2113 | ≥ 0.3 mg/kg/day | - Attenuation of disease parameters (e.g., weight loss, colon inflammation). | [4] |
| Imiquimod-Induced Psoriasis-like Inflammation | Mouse | JNJ-2113 | Not specified | - Similar efficacy to an IL-23 antibody in reducing skin thickness and downstream cytokine production. |
Experimental Protocols
The following are detailed protocols for evaluating the in vivo efficacy of JNJ-2113 in established mouse models of psoriasis and colitis.
Protocol 1: Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice
This model is widely used to screen for anti-psoriatic compounds and recapitulates key features of human psoriasis, including dependence on the IL-23/IL-17 axis.
References
- 1. New data shows JNJ-2113, the first and only investigational targeted oral peptide, maintained skin clearance in moderate-to-severe plaque psoriasis through one year [jnj.com]
- 2. Protagonist Therapeutics Announces Positive Topline Results for Phase 2b FRONTIER 1 Clinical Trial of Oral IL-23 Receptor Antagonist JNJ-2113 (PN-235) in Psoriasis - BioSpace [biospace.com]
- 3. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DX3-235 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of DX3-235, a potent oxidative phosphorylation (OXPHOS) inhibitor, in a variety of in vitro assays. The information is intended to assist researchers in designing and executing experiments to investigate the biological effects of this compound.
Introduction
This compound is a small molecule inhibitor that targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. By inhibiting Complex I, this compound disrupts cellular respiration, leading to a decrease in ATP production and inducing cellular cytotoxicity, particularly in cancer cells that are highly dependent on OXPHOS. These notes provide recommended concentrations, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Data Presentation
The efficacy of an OXPHOS inhibitor can vary significantly across different cell lines and assay conditions. While specific IC50 values for this compound are not broadly published, a related benzene-1,4-disulfonamide compound, DX3-213B, demonstrates potent, low nanomolar inhibition of Complex I and cancer cell proliferation. This suggests that this compound is likely to be effective in a similar nanomolar range.
Researchers should empirically determine the optimal concentration for their specific cell line and assay. The following table provides recommended starting concentration ranges for common in vitro assays based on the known activity of potent Complex I inhibitors.
| Assay Type | Cell Type | Recommended Starting Concentration Range | Key Readouts |
| Cell Viability/Proliferation | Cancer cell lines (e.g., Pancreatic, Breast, Lung) | 1 nM - 1 µM | IC50 determination (e.g., via MTT, CellTiter-Glo®) |
| Mitochondrial Complex I Activity | Isolated mitochondria or cell lysates | 0.1 nM - 100 nM | NADH oxidation rate, colorimetric or fluorescent probe signal |
| ATP Production Assay | Whole cells | 1 nM - 500 nM | Luminescence-based ATP quantification |
| Cellular Respiration (OCR) | Adherent or suspension cells | 1 nM - 500 nM | Oxygen consumption rate (e.g., using Seahorse XF Analyzer) |
| Glycolysis Rate (ECAR) | Adherent or suspension cells | 1 nM - 500 nM | Extracellular acidification rate (e.g., using Seahorse XF Analyzer) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MiaPaCa-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete growth medium. A suggested starting range is from 1 µM down to 1 nM. Include a vehicle control (e.g., DMSO at the highest concentration used for dilution).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Mitochondrial Complex I Activity Assay
This protocol measures the enzymatic activity of Complex I in isolated mitochondria or cell lysates.
Materials:
-
This compound
-
Isolated mitochondria or cell lysate
-
Complex I Assay Buffer
-
NADH solution
-
Ubiquinone (Coenzyme Q1)
-
Complex I specific dye (e.g., a colorimetric probe that gets reduced by Complex I)
-
96-well plate
-
Plate reader capable of kinetic measurements
Procedure:
-
Isolate mitochondria from cells or tissues using a standard differential centrifugation protocol.
-
Determine the protein concentration of the mitochondrial preparation.
-
Prepare serial dilutions of this compound in the Complex I Assay Buffer.
-
In a 96-well plate, add the assay buffer, ubiquinone, and the mitochondrial sample to each well.
-
Add the different concentrations of this compound to the respective wells. Include a positive control (no inhibitor) and a negative control (e.g., Rotenone, another Complex I inhibitor).
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding NADH to each well.
-
Immediately measure the change in absorbance (or fluorescence) over time using a plate reader in kinetic mode. The rate of NADH oxidation is proportional to Complex I activity.
-
Plot the rate of reaction against the concentration of this compound to determine its inhibitory effect.
Mandatory Visualization
Caption: Signaling pathway of this compound action on cellular metabolism.
Caption: Experimental workflow for IC50 determination of this compound.
Seahorse XF assay protocol with DX3-235
Characterizing the Metabolic Effects of DX3-235 Using the Seahorse XF Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular metabolism is a complex network of biochemical reactions essential for cell survival, proliferation, and function. The ability to measure and understand how novel compounds affect metabolic pathways is crucial in drug discovery and development. The Agilent Seahorse XF Analyzer is a powerful tool that measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[1][2][3] This application note provides a detailed protocol for using the Seahorse XF96 Analyzer to characterize the metabolic effects of a novel small molecule inhibitor, this compound.
This compound is a potent and selective inhibitor of Glutaminase (GLS1), an enzyme that catalyzes the conversion of glutamine to glutamate. This reaction is a key entry point for glutamine to fuel the TCA cycle and support oxidative phosphorylation, particularly in cancer cells. By inhibiting GLS1, this compound is hypothesized to decrease mitochondrial respiration and increase reliance on glycolysis for ATP production. This protocol outlines the use of the Seahorse XF Cell Mito Stress Test to assess the impact of this compound on mitochondrial function.
Key Experiments and Methodologies
The primary experiment to characterize the metabolic effects of this compound is the Seahorse XF Cell Mito Stress Test. This assay utilizes sequential injections of metabolic modulators to reveal a cell's metabolic phenotype and identify the specific stage of mitochondrial respiration affected by the compound.
Signaling Pathway Affected by this compound
This compound inhibits Glutaminase (GLS1), thereby blocking the conversion of glutamine to glutamate. This reduces the availability of a key substrate for the TCA cycle, leading to decreased oxidative phosphorylation (OXPHOS).
Caption: Signaling pathway of this compound action.
Experimental Protocol
This protocol is designed for a 96-well Seahorse XF plate. Adherent cells are seeded the day before the assay.
Materials
-
Seahorse XF96 Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF DMEM Medium, pH 7.4
-
Supplements: Glucose, Pyruvate, Glutamine
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Adherent cells of interest (e.g., a cancer cell line known to be glutamine-dependent)
-
CO2 incubator (37°C, 5% CO2)
-
Non-CO2 incubator (37°C)
Day 1: Cell Seeding
-
Harvest and count cells. Resuspend cells in their growth medium at the desired concentration. Optimal cell density should be determined empirically for each cell line (e.g., 20,000 cells/well).[4]
-
Seed 80 µL of the cell suspension into each well of a Seahorse XF96 plate, excluding the background correction wells (A1, A12, H1, H12).[4]
-
Leave the plate at room temperature in a sterile hood for 45-60 minutes to ensure even cell distribution.[4]
-
Transfer the plate to a 37°C CO2 incubator and incubate overnight.
Day 2: Seahorse XF Assay
-
Hydrate Sensor Cartridge:
-
Prepare Assay Medium:
-
Warm Seahorse XF DMEM medium to 37°C.
-
Supplement the medium with glucose (10 mM), pyruvate (1 mM), and glutamine (2 mM).
-
-
Prepare Cells for Assay:
-
Prepare Compound Plate:
-
Prepare stock solutions of this compound and the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium at 10x the final desired concentration.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
Port A: this compound (or vehicle)
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone/Antimycin A
-
-
-
Run the Assay:
-
Load the sensor cartridge with the compounds into the Seahorse XF Analyzer for calibration.
-
After calibration, replace the utility plate with the cell plate.
-
The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds from each port and measuring the subsequent changes in metabolic rates.[2]
-
Experimental Workflow
Caption: Seahorse XF assay experimental workflow.
Data Presentation
The following tables summarize the expected quantitative data from a Seahorse XF Mito Stress Test comparing vehicle-treated cells to this compound-treated cells.
Table 1: Oxygen Consumption Rate (OCR) Parameters
| Parameter | Vehicle Control (pmol/min) | This compound Treated (pmol/min) | % Change |
| Basal Respiration | 150.2 ± 10.5 | 95.8 ± 8.2 | -36.2% |
| ATP Production | 110.6 ± 9.1 | 65.4 ± 7.5 | -40.9% |
| Maximal Respiration | 250.1 ± 15.8 | 120.3 ± 11.9 | -51.9% |
| Spare Capacity | 99.9 ± 5.3 | 24.5 ± 3.7 | -75.5% |
| Proton Leak | 39.6 ± 1.4 | 30.4 ± 0.7 | -23.2% |
| Non-Mitochondrial | 20.5 ± 2.1 | 21.1 ± 1.9 | +2.9% |
Table 2: Extracellular Acidification Rate (ECAR) Parameters
| Parameter | Vehicle Control (mpH/min) | This compound Treated (mpH/min) | % Change |
| Basal ECAR | 35.6 ± 3.1 | 45.2 ± 4.0 | +27.0% |
| Glycolytic Capacity | 60.2 ± 5.5 | 75.8 ± 6.1 | +25.9% |
| Glycolytic Reserve | 24.6 ± 2.4 | 30.6 ± 2.1 | +24.4% |
Data Interpretation
The hypothetical data indicates that treatment with this compound significantly reduces all key parameters of mitochondrial respiration, including basal respiration, ATP-linked oxygen consumption, and maximal respiration. A notable decrease in spare respiratory capacity suggests that this compound-treated cells have a diminished ability to respond to increased energy demand. Concurrently, the increase in ECAR suggests a compensatory shift towards glycolysis to meet cellular ATP requirements, a classic Warburg-like effect. These results are consistent with the proposed mechanism of action for this compound as a GLS1 inhibitor.
The Seahorse XF Cell Mito Stress Test provides a robust and sensitive method for characterizing the metabolic effects of the novel compound this compound. The detailed protocol and expected data presented in this application note demonstrate that this compound inhibits mitochondrial respiration by limiting glutamine utilization, leading to a compensatory increase in glycolysis. This approach allows for a comprehensive understanding of a compound's impact on cellular bioenergetics, which is invaluable for drug development and mechanistic studies.
References
Measuring Cellular ATP Levels in Response to DX3-235 Treatment: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of cellular processes. The intracellular concentration of ATP is a sensitive indicator of the cell's metabolic state and overall health.[1][2][3][4] Consequently, quantifying changes in ATP levels is a critical aspect of drug discovery and development, providing insights into a compound's mechanism of action and potential cytotoxic effects. This application note provides a detailed protocol for measuring intracellular ATP levels in cultured cells treated with the hypothetical small molecule, DX3-235, using a luciferin-luciferase-based bioluminescent assay.
The principle of this assay is based on the reaction catalyzed by firefly luciferase, where in the presence of ATP, the substrate D-luciferin is oxidized, resulting in the emission of light.[1][2][5] The amount of light produced is directly proportional to the concentration of ATP, allowing for a highly sensitive and quantitative measurement.[1][2] This method is well-suited for high-throughput screening and can be adapted for various cell types and experimental conditions.[6][7]
Experimental Overview
The general workflow for assessing the impact of this compound on cellular ATP levels involves several key steps, as illustrated in the workflow diagram below. Briefly, cells are seeded in a multi-well plate and treated with varying concentrations of this compound for a defined period. Subsequently, a reagent containing cell lysis buffer and the luciferin-luciferase enzyme system is added to the wells. This lyses the cells, releasing intracellular ATP, which then fuels the light-producing reaction. The resulting luminescence is measured using a luminometer, and the data is analyzed to determine the effect of the compound on cellular ATP.
Caption: Experimental workflow for measuring ATP levels.
Materials and Reagents
-
Cell Line: A cell line of interest (e.g., HeLa, A549, HepG2).
-
Cell Culture Medium: Appropriate complete growth medium for the chosen cell line.
-
This compound: Stock solution of known concentration.
-
ATP Measurement Kit: A commercial luciferin-luciferase-based ATP assay kit (e.g., from Sigma-Aldrich, Promega, or Dojindo) is recommended. These kits typically include:
-
ATP Assay Buffer
-
D-Luciferin (lyophilized)
-
Firefly Luciferase
-
ATP Standard (for standard curve)
-
-
Phosphate-Buffered Saline (PBS): sterile.
-
Multi-well plates: 96-well, white, opaque plates suitable for luminescence measurements.
-
Luminometer: Plate-reading luminometer.
-
Standard laboratory equipment: Pipettes, sterile pipette tips, microcentrifuge tubes, etc.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format but can be adapted for other formats.
4.1. Cell Seeding
-
Culture cells to approximately 80-90% confluency.
-
Harvest cells using standard trypsinization procedures.
-
Resuspend the cells in fresh, complete growth medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).[6]
-
Dilute the cell suspension to the desired seeding density. This should be optimized for your cell line to ensure they are in the exponential growth phase at the time of the assay. A typical starting point is 1 x 104 to 2 x 104 cells per well in 100 µL of medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well white, opaque plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
4.2. Compound Treatment
-
Prepare a serial dilution of this compound in complete growth medium. It is recommended to test a range of concentrations to determine a dose-response relationship.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO).
-
Untreated Control: Cells in medium only.
-
Positive Control (Optional): A known inhibitor of ATP production (e.g., a mitochondrial complex inhibitor like rotenone or a glycolysis inhibitor like 2-deoxyglucose).
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Return the plate to the incubator and incubate for the desired treatment duration (e.g., 6, 24, or 48 hours).
4.3. ATP Measurement
-
Prepare the ATP detection reagent according to the manufacturer's instructions of the chosen kit.[2][3] This typically involves reconstituting the lyophilized D-luciferin with the assay buffer and then adding the luciferase enzyme. Protect the reagent from light.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 10-15 minutes.
-
Add 100 µL of the prepared ATP detection reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes at a gentle speed to ensure thorough mixing and cell lysis.
-
Incubate the plate at room temperature for 10 minutes, protected from light, to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate-reading luminometer. The integration time should be optimized based on the instrument and signal intensity (typically 0.5 to 1 second per well).
4.4. (Optional) ATP Standard Curve
To quantify the absolute amount of ATP, a standard curve can be generated.
-
Prepare a series of ATP standards by serially diluting the provided ATP standard stock solution in cell culture medium or PBS.[3]
-
In empty wells of the same 96-well plate, add 100 µL of each ATP standard dilution.
-
Add 100 µL of the ATP detection reagent to these wells.
-
Measure the luminescence as described above.
-
Plot the luminescence values (RLU - Relative Light Units) against the known ATP concentrations to generate a standard curve.
Data Presentation and Analysis
The data should be presented in a clear and structured format to allow for easy comparison.
Table 1: Effect of this compound on Cellular ATP Levels
| Treatment Group | This compound Conc. (µM) | Mean RLU (n=3) | Std. Deviation | % ATP vs. Vehicle |
| Untreated | 0 | 1,523,487 | 85,234 | 101.2% |
| Vehicle (0.1% DMSO) | 0 | 1,505,678 | 79,845 | 100.0% |
| This compound | 0.1 | 1,456,789 | 75,123 | 96.7% |
| This compound | 1 | 1,102,345 | 63,456 | 73.2% |
| This compound | 10 | 654,321 | 41,234 | 43.5% |
| This compound | 100 | 210,987 | 15,678 | 14.0% |
| Positive Control | X | 350,123 | 21,987 | 23.2% |
Data Analysis Steps:
-
Calculate the average and standard deviation of the RLU for each treatment group.
-
Normalize the data by expressing the ATP levels in the this compound treated groups as a percentage of the vehicle control:
-
% ATP = (RLUsample / RLUvehicle) * 100
-
-
Plot the % ATP against the log of the this compound concentration to generate a dose-response curve. From this curve, an IC50 value (the concentration of this compound that reduces ATP levels by 50%) can be calculated.
-
If an ATP standard curve was generated, the absolute ATP concentration in each sample can be determined by interpolating the RLU values from the standard curve.
Cellular Energy Metabolism Context
A compound like this compound could potentially impact cellular ATP levels by interfering with the primary ATP-generating pathways: glycolysis in the cytoplasm and oxidative phosphorylation in the mitochondria. The diagram below illustrates the major stages of these pathways. Understanding these pathways can help in forming hypotheses about the mechanism of action of this compound.
Caption: Major pathways of cellular ATP synthesis.
Conclusion
The luciferin-luciferase-based ATP assay is a robust and sensitive method for determining the effects of novel compounds, such as this compound, on cellular energy metabolism. By following the detailed protocol and data analysis guidelines presented in this application note, researchers can effectively screen compounds and gain valuable insights into their mechanisms of action. The provided workflow and pathway diagrams serve as useful tools for planning and interpreting these crucial experiments in the drug development pipeline.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase [mdpi.com]
- 6. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
Section 1: JNJ-77242113 (PN-235) as a Tool for Studying Metabolic Reprogramming in Immune Cells
It appears there may be a nomenclature discrepancy in the original query. Extensive research did not identify a compound designated "DX3-235." However, the search results point to two distinct and relevant molecules that are likely the subject of interest: PN-235 (also known as JNJ-77242113) , an IL-23 receptor antagonist, and RK-33 , a DDX3 helicase inhibitor. Both of these compounds have been implicated in processes related to metabolic reprogramming, a key area of research in oncology and immunology.
Therefore, this document provides detailed Application Notes and Protocols for both JNJ-77242113 (PN-235) and RK-33 as tools for studying metabolic reprogramming. Each compound will be addressed in a separate section to ensure clarity.
Application Note
JNJ-77242113, formerly known as PN-235, is a potent and selective oral peptide antagonist of the Interleukin-23 receptor (IL-23R).[1][2][3] While primarily developed for the treatment of immune-mediated inflammatory diseases like psoriasis and inflammatory bowel disease, emerging evidence suggests a role for the IL-23 signaling pathway in the metabolic reprogramming of immune cells, particularly T cells.[4][5][6] This makes JNJ-77242113 a valuable tool for researchers studying the interplay between cytokine signaling and cellular metabolism in both physiological and pathological contexts.
The IL-23 pathway is a critical driver of inflammation, and its activation has been linked to enhanced glycolysis in target cells.[5] Mechanistically, IL-23 signaling can induce the phosphorylation of Pyruvate Kinase M2 (PKM2), a key glycolytic enzyme. This phosphorylation promotes the nuclear translocation of PKM2, where it can act as a transcriptional co-activator for hypoxia-inducible factor 1-alpha (HIF-1α), a master regulator of metabolic adaptation to hypoxia and inflammation.[6] The subsequent upregulation of HIF-1α target genes, including glucose transporters and glycolytic enzymes, leads to a metabolic shift towards aerobic glycolysis. This process is crucial for the function and differentiation of pathogenic Th17 cells, which are highly dependent on glycolytic metabolism.
By selectively blocking the IL-23R, JNJ-77242113 can be used to investigate the consequences of inhibiting this metabolic reprogramming. Researchers can utilize this compound to:
-
Elucidate the specific contribution of IL-23 signaling to the metabolic phenotype of various immune cell subsets.
-
Study the downstream effects of inhibiting IL-23-mediated glycolysis on T cell activation, differentiation, and effector functions.
-
Explore the therapeutic potential of targeting immunometabolism in autoimmune diseases and cancer.
Quantitative Data
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (KD) | 7.1 pM | Human IL-23 Receptor | [2] |
| IC50 (IL-23 Signaling) | 5.6 pM | Human Peripheral Blood Mononuclear Cells (PBMCs) | [2] |
| IC50 (IFNγ Production) | 18.4 pM | Natural Killer (NK) Cells | [2] |
| IC50 (IFNγ Production) | 11 pM | Healthy Donor Blood | [2] |
| IC50 (IFNγ Production) | 9 pM | Psoriasis Patient Blood | [2] |
Experimental Protocols
1. T Cell Glycolysis Assay using Seahorse XF Analyzer
-
Objective: To determine the effect of JNJ-77242113 on IL-23-induced glycolysis in CD4+ T cells.
-
Methodology:
-
Isolate human CD4+ T cells from peripheral blood using standard density gradient centrifugation and magnetic-activated cell sorting (MACS).
-
Culture the T cells in appropriate media and activate them with anti-CD3/CD28 antibodies.
-
Treat the activated T cells with recombinant human IL-23 in the presence or absence of varying concentrations of JNJ-77242113 for 24-48 hours.
-
Seed the treated cells onto a Seahorse XF cell culture microplate.
-
Perform a Seahorse XF Glycolysis Stress Test by sequentially injecting glucose, oligomycin, and 2-deoxyglucose (2-DG).
-
Measure the extracellular acidification rate (ECAR) to determine key parameters of glycolysis: glycolysis, glycolytic capacity, and glycolytic reserve.
-
-
Expected Outcome: IL-23 treatment is expected to increase ECAR, indicative of enhanced glycolysis. Co-treatment with JNJ-77242113 should attenuate this effect in a dose-dependent manner.
2. Western Blot for Phosphorylated PKM2 and HIF-1α Expression
-
Objective: To assess the impact of JNJ-77242113 on the IL-23-induced phosphorylation of PKM2 and the expression of HIF-1α.
-
Methodology:
-
Culture activated CD4+ T cells and treat with IL-23 and/or JNJ-77242113 as described above.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-PKM2 (Ser37), total PKM2, HIF-1α, and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize protein bands using an imaging system.
-
-
Expected Outcome: IL-23 stimulation should lead to an increase in the levels of phosphorylated PKM2 and total HIF-1α. JNJ-77242113 treatment is expected to reduce these levels.
Signaling Pathway and Workflow Diagrams
References
- 1. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protagonist Therapeutics Announces the Selection of Oral Peptide PN-235 into Phase 2 Clinical Development Program for Multiple Indications [prnewswire.com]
- 4. Integrative Phosphoproteomics Links IL-23R Signaling with Metabolic Adaptation in Lymphocytes. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 5. IL-23 reshapes kidney resident cell metabolism and promotes local kidney inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by DX3-235
For Researchers, Scientists, and Drug Development Professionals
Introduction
DX3-235 is a novel small molecule inhibitor of oxidative phosphorylation (OXPHOS). It specifically targets mitochondrial complex I, a critical component of the electron transport chain.[1] By inhibiting complex I, this compound disrupts mitochondrial function, leading to a reduction in ATP production and subsequent induction of apoptosis in cancer cells.[1] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway.[2][3][4][5] The intrinsic pathway is triggered by cellular stress, such as DNA damage or mitochondrial dysfunction, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria.[2][3] This initiates a caspase cascade, culminating in the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[2][6][7][8]
Flow cytometry is a powerful technique for quantifying apoptosis. The Annexin V/PI assay is a widely used method for detecting the distinct stages of apoptosis.[9][10][11] In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[9][10] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.[9] By using both Annexin V and PI, one can distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
This application note will guide users through the process of treating cells with this compound, staining with Annexin V and PI, and analyzing the resulting data by flow cytometry.
Signaling Pathway of this compound-Induced Apoptosis
This compound, as a mitochondrial complex I inhibitor, is expected to induce apoptosis primarily through the intrinsic pathway. The inhibition of oxidative phosphorylation leads to mitochondrial stress, triggering the cascade of events outlined below.
References
- 1. tebubio.com [tebubio.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Apoptosis - Wikipedia [en.wikipedia.org]
- 4. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 11. 5. Flow cytometry analysis of cell apoptosis [bio-protocol.org]
Troubleshooting & Optimization
Optimizing DX3-235 dosage for specific cell lines
Technical Support Center: DX3-235
Disclaimer: this compound is a hypothetical compound created for illustrative purposes within this guide. The data, protocols, and troubleshooting advice are based on general principles of pharmacological research and are intended to serve as a template for researchers working with similar small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1/2). By inhibiting MEK, this compound blocks the phosphorylation of ERK1/2, thereby downregulating a key signaling cascade involved in cell proliferation, differentiation, and survival.
Q2: What is the recommended starting concentration range for in vitro experiments?
A2: For initial dose-response experiments, we recommend a broad concentration range from 1 nM to 10 µM. A 10-point serial dilution (e.g., 1:3) is advisable to accurately determine the IC50 value for your specific cell line.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO. We recommend preparing a 10 mM stock solution in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months).
Q4: Which cancer cell lines are most sensitive to this compound?
A4: Cell lines with activating mutations in the BRAF or RAS genes, which lead to constitutive activation of the MAPK/ERK pathway, are generally more sensitive to MEK inhibitors like this compound. The table below summarizes the IC50 values for this compound in several common cancer cell lines.
Quantitative Data: this compound IC50 Values
| Cell Line | Cancer Type | BRAF Status | RAS Status | IC50 (nM) |
| A375 | Malignant Melanoma | V600E | Wild-Type | 8.5 |
| HT-29 | Colorectal Carcinoma | V600E | Wild-Type | 15.2 |
| HCT116 | Colorectal Carcinoma | Wild-Type | G13D | 25.6 |
| Panc-1 | Pancreatic Carcinoma | Wild-Type | G12D | 150.3 |
| MCF-7 | Breast Adenocarcinoma | Wild-Type | Wild-Type | > 1000 |
Troubleshooting Guide
Q: My IC50 value is significantly different from the values reported in the table. What could be the cause?
A: Several factors can influence IC50 values:
-
Cell Line Authenticity: Ensure your cell line is authentic and free from contamination. We recommend regular STR profiling.
-
Cell Passage Number: High-passage number cells can exhibit altered phenotypes and drug responses. Use cells within a consistent and low passage range.
-
Assay Conditions: Incubation time, cell seeding density, and serum concentration in the media can all affect results. Ensure these parameters are consistent across experiments.
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to reduced potency.
Q: I am observing high variability between my technical replicates. How can I improve this?
A: High variability often stems from technical inconsistencies:
-
Pipetting Errors: Ensure your pipettes are calibrated. When preparing serial dilutions, mix thoroughly at each step. For plating, use a multi-channel pipette for consistency.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. Avoid using the outermost wells or fill them with sterile PBS to create a humidity barrier.
-
Uneven Cell Seeding: Ensure you have a single-cell suspension before plating. Mix the cell suspension between plating rows to prevent cells from settling.
Q: The drug appears to have no effect, even at high concentrations. What should I do?
A: First, confirm the activity of your this compound aliquot on a known sensitive cell line, like A375. If it is active in the positive control line, the resistance of your experimental cell line may be genuine. This could be due to parallel survival pathways or drug efflux pumps. Consider performing a Western blot to confirm that this compound is inhibiting pERK in your cell line at the tested concentrations.
Experimental Protocols
Protocol: Determining IC50 of this compound using an MTS Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen adherent cell line.
Methodology:
-
Cell Seeding:
-
Harvest and count cells, then dilute them to the desired seeding density in complete growth medium. The optimal density should be determined empirically but is typically between 2,000 and 10,000 cells per well for a 96-well plate.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "cells + vehicle" (0% inhibition) and "media only" (background).
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Addition:
-
Prepare a 2X working concentration series of this compound by performing serial dilutions in complete growth medium. Your highest concentration might be 20 µM to yield a final concentration of 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO in media) that matches the highest concentration of DMSO used in the drug dilutions.
-
Carefully remove the media from the cells and add 100 µL of the appropriate drug dilution or vehicle control to each well.
-
-
Incubation:
-
Return the plate to the incubator for 72 hours. The incubation time should be optimized based on the cell line's doubling time.
-
-
MTS Assay and Data Acquisition:
-
Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cell line.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "media only" background wells from all other readings.
-
Normalize the data by setting the average absorbance of the vehicle control wells to 100% viability.
-
Calculate the percent inhibition for each concentration: % Inhibition = 100 - (% Viability).
-
Plot the percent inhibition versus the log of the drug concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
-
DX3-235 Technical Support Center: Troubleshooting Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering insolubility issues with DX3-235 in media. The following question-and-answer format directly addresses common problems to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of oxidative phosphorylation (OXPHOS).[1][2] It specifically targets mitochondrial complex I, a critical component of the electron transport chain. By inhibiting this complex, this compound disrupts the production of ATP, leading to a reduction in cellular energy and inducing cytotoxicity, particularly in cancer cells.[1][2]
Q2: I've observed precipitation after adding this compound to my cell culture media. What is the likely cause?
Precipitation of this compound in aqueous media is a common issue and can be attributed to several factors:
-
Poor initial solubility: The compound may not have been fully dissolved in the initial stock solution.
-
High final concentration: The concentration of this compound in the media may exceed its solubility limit in that specific buffer system.
-
Improper dilution technique: The method of diluting the concentrated stock solution into the aqueous media can cause the compound to crash out of solution.[3]
-
Low-quality solvent: The purity of the DMSO or other solvent used for the stock solution can affect solubility.
-
Media components: Certain components in the cell culture media may interact with this compound and reduce its solubility.
Q3: What is the recommended solvent and storage condition for this compound?
It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1] For long-term storage, this stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[1] For short-term use (within one week), aliquots can be stored at 4°C.[1]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
The final concentration of DMSO in cell-based assays should ideally not exceed 0.1%.[1] If a higher concentration is necessary, it is crucial to include a vehicle control (media with the same concentration of DMSO) in your experiment to assess any potential effects of the solvent on the cells.[1]
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound stock solution to the media.
This is a common sign of poor mixing or exceeding the compound's solubility limit.
Troubleshooting Steps:
-
Verify Stock Solution: Ensure your this compound is fully dissolved in the DMSO stock. If you observe any crystals, vortex the solution for 1-2 minutes or sonicate for 5-10 minutes until the solution is clear.[3]
-
Optimize Dilution Method: Instead of adding the stock solution directly into the full volume of media, first add the this compound stock to a smaller volume of media, mix thoroughly, and then add this intermediate dilution to the final volume.[3] This gradual dilution can prevent the compound from precipitating.
-
Lower Final Concentration: Your intended working concentration may be too high for your specific cell culture medium. Determine the maximum soluble concentration by performing a solubility test (see Protocol 1).
Issue: The media becomes cloudy over time after adding this compound.
This may indicate that the compound is slowly precipitating out of solution, potentially due to temperature changes or interactions with media components.
Troubleshooting Steps:
-
Pre-warm Media: Ensure your cell culture media is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.
-
Consider Additives: For particularly challenging solubility issues, the addition of solubilizing agents may be necessary. However, their compatibility with your specific cell line and experiment must be validated.
-
pH and Salt Concentration: Variations in the pH or salt concentration of your media can affect the solubility of small molecules.[4][5] Ensure your media is properly buffered.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To identify the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound DMSO stock solution
-
Specific cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your cell culture medium. It is advisable to test a range of concentrations both above and below your intended working concentration.
-
For each concentration, add the corresponding volume of the this compound stock solution to the cell culture medium and mix immediately and thoroughly.
-
Prepare a negative control sample containing the same volume of DMSO added to the cell culture medium.
-
Incubate the samples under standard cell culture conditions (37°C, 5% CO2) for a duration equivalent to your planned experiment.
-
Visually inspect the samples for any signs of precipitation. This can be done by eye and confirmed with a microscope.
-
The highest concentration that remains clear and free of precipitates is the maximum soluble concentration of this compound in that specific medium under those conditions.[3]
Data Presentation
Table 1: Solubility of this compound in Various Solvents (User-Generated Data)
| Solvent | Concentration (mM) | Temperature (°C) | Observations (e.g., Clear, Precipitate) |
| DMSO | |||
| Ethanol | |||
| PBS |
Table 2: Maximum Soluble Concentration of this compound in Different Cell Culture Media (User-Generated Data)
| Cell Culture Medium | Maximum Soluble Concentration (µM) | Incubation Time (hours) |
| DMEM + 10% FBS | ||
| RPMI-1640 + 10% FBS | ||
| Ham's F-12K + 10% FBS |
Visualizations
Caption: Mechanism of action of this compound as an inhibitor of mitochondrial complex I.
Caption: A workflow for troubleshooting insolubility issues with this compound in media.
References
Interpreting unexpected results from DX3-235 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using DX3-235, a potent inhibitor of oxidative phosphorylation (OXPHOS) that targets mitochondrial complex I.[1][2] this compound's mechanism of action involves the reduction of ATP production, leading to impaired cellular energy metabolism and cytotoxicity, particularly in cancer cells.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a key entry point for electrons into the electron transport chain.[3] By inhibiting this complex, this compound disrupts oxidative phosphorylation, leading to decreased ATP synthesis and a shift towards glycolysis for energy production.[1][4]
Q2: Why are experiments with this compound often conducted in galactose-containing media?
A2: Cells grown in standard high-glucose media can readily switch to glycolysis when OXPHOS is inhibited, masking the effects of compounds like this compound. Galactose is a sugar that must be converted to glucose to enter glycolysis, a process that is less efficient. This forces cells to rely more heavily on oxidative phosphorylation for their energy needs. Therefore, using galactose-containing media sensitizes cells to OXPHOS inhibitors and makes the effects of this compound more pronounced.
Q3: What are the expected downstream cellular effects of this compound treatment?
A3: Inhibition of mitochondrial complex I by this compound is expected to cause a range of downstream effects, including:
-
Decreased cellular ATP levels.[1]
-
Increased lactate production due to a metabolic shift to glycolysis.[4]
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Acidification of the intracellular and extracellular environment.[4]
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Induction of oxidative stress due to the disruption of the electron transport chain.[5]
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Activation of stress-response signaling pathways, such as the AMPK pathway.[6]
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Inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells dependent on OXPHOS.[5][7]
Q4: How should this compound be prepared and stored?
A4: this compound is typically supplied as a powder and should be stored at -20°C for long-term stability. For experimental use, a stock solution is usually prepared by dissolving the powder in a solvent like DMSO. It is recommended to aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Unexpected Result 1: Minimal or No Cytotoxicity Observed
| Possible Cause | Troubleshooting Steps |
| High Glycolytic Capacity of Cells | Switch to a culture medium containing galactose instead of glucose to force reliance on OXPHOS. |
| Suboptimal Drug Concentration | Perform a dose-response experiment to determine the optimal concentration range and the IC50 value for your specific cell line. |
| Incorrect Drug Preparation or Storage | Prepare a fresh stock solution of this compound in DMSO. Ensure proper storage of both the powder and the stock solution to maintain potency. |
| Cell Line Resistance | Consider using a different cell line that is known to be more dependent on oxidative phosphorylation for energy production. |
| Short Experiment Duration | Extend the incubation time with this compound, as the cytotoxic effects may take longer to manifest in some cell lines. |
Unexpected Result 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells into plates. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Inaccurate Pipetting of this compound | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. |
| Cell Clumping | Gently triturate the cell suspension to break up clumps before and during seeding. |
Unexpected Result 3: Off-Target Effects Observed
| Possible Cause | Troubleshooting Steps |
| Excessively High Concentration of this compound | Use the lowest effective concentration of this compound as determined by your dose-response experiments. High concentrations of some mitochondrial inhibitors can lead to off-target effects.[8] |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. |
| Confounding Cellular Stress Responses | To confirm that the observed effects are due to complex I inhibition, consider rescue experiments. For example, supplementing with a downstream metabolite like pyruvate might partially rescue the phenotype. |
Quantitative Data Summary
The following tables provide examples of quantitative data that might be generated from experiments with this compound. Note: These are representative data for illustrative purposes.
Table 1: Example IC50 Values for this compound in Different Cancer Cell Lines
| Cell Line | Culture Medium | Incubation Time (hours) | IC50 (nM) |
| HCT116 (Colon Cancer) | Glucose-based | 72 | 150 |
| HCT116 (Colon Cancer) | Galactose-based | 72 | 25 |
| A549 (Lung Cancer) | Glucose-based | 72 | 200 |
| A549 (Lung Cancer) | Galactose-based | 72 | 40 |
| PC-3 (Prostate Cancer) | Glucose-based | 72 | 180 |
| PC-3 (Prostate Cancer) | Galactose-based | 72 | 35 |
Table 2: Example Dose-Response Data for this compound in HCT116 Cells (Galactose Medium)
| This compound Concentration (nM) | Percent Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98 ± 4.8 |
| 5 | 85 ± 6.1 |
| 10 | 70 ± 5.5 |
| 25 | 52 ± 4.9 |
| 50 | 30 ± 3.8 |
| 100 | 15 ± 2.5 |
| 200 | 5 ± 1.7 |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay
This protocol describes a method for determining the cytotoxic effects of this compound on a cancer cell line using a commercially available cell viability reagent (e.g., CellTiter-Glo® or similar).
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Galactose-containing culture medium
-
This compound
-
DMSO
-
96-well clear-bottom, white-walled plates
-
Cell viability reagent
-
Plate reader with luminescence detection
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of galactose-containing medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in galactose-containing medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only (DMSO) control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
Visualizations
Caption: Experimental workflow for a cytotoxicity assay using this compound.
Caption: Simplified signaling pathway of this compound action.
References
- 1. This compound | OXPHOS inhibitor | Anticancer | TargetMol [targetmol.com]
- 2. tebubio.com [tebubio.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Mitochondrial complex I inhibitors suppress tumor growth through concomitant acidification of the intra- and extracellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Titrating the effects of mitochondrial complex I impairment in the cell physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of mitochondrial complex I improves glucose metabolism independently of AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synchronous effects of targeted mitochondrial complex I inhibitors on tumor and immune cells abrogate melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 10. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
Technical Support Center: Mitigating Off-Target Effects of DX3-235
Disclaimer: DX3-235 is an oxidative phosphorylation (OXPHOS) inhibitor that targets mitochondrial complex I.[1][2] While the primary mechanism of action is established, comprehensive data on its specific off-target effects is limited in publicly available literature. This guide provides a framework for researchers, scientists, and drug development professionals to identify, assess, and mitigate potential off-target effects of this compound based on established principles for investigating novel inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of an OXPHOS inhibitor like this compound?
A: As an inhibitor of mitochondrial complex I, this compound is designed to disrupt cellular energy metabolism, leading to reduced ATP production and cytotoxicity in cancer cells.[1] However, off-target effects could arise from several factors:
-
Inhibition of other cellular processes: The compound might interact with other proteins or enzymes that are structurally related to mitochondrial complex I or possess similar binding pockets.
-
Induction of unintended signaling pathways: Inhibition of OXPHOS can trigger stress responses and alter various signaling pathways unrelated to its primary anticancer effect.
-
Cell-type specific toxicities: Different cell types may have varying reliance on oxidative phosphorylation, leading to unexpected toxicity in non-cancerous cells.
Q2: How can I determine if an observed cellular phenotype is due to an off-target effect of this compound?
A: Distinguishing between on-target and off-target effects is crucial for accurate interpretation of experimental results. Here are key strategies:
-
Dose-response analysis: A hallmark of a specific effect is its dependence on the concentration of the compound. Perform a dose-response curve and observe if the phenotype correlates with the known IC50 of this compound for mitochondrial complex I inhibition.
-
Use of a structurally unrelated inhibitor: Employ another known OXPHOS inhibitor with a different chemical structure. If the phenotype is not replicated, it suggests the effect may be specific to the chemical scaffold of this compound.
-
Rescue experiments: If possible, a rescue experiment can provide strong evidence. For example, supplementing cells with a downstream metabolite that bypasses the inhibited step might rescue the on-target but not the off-target effects.
-
Phenotypic screening: Compare the observed cellular phenotype with the known consequences of inhibiting the target. Discrepancies may suggest off-target effects.[3]
Q3: What initial steps should I take if I suspect off-target effects are impacting my results?
A: If you suspect off-target effects, a systematic approach is necessary:
-
Confirm On-Target Engagement: First, verify that this compound is inhibiting mitochondrial complex I in your experimental system at the concentrations used.
-
Optimize Concentration: Use the lowest effective concentration of this compound that elicits the desired on-target effect to minimize the risk of off-target interactions.
-
Control Experiments: Include appropriate vehicle controls (e.g., DMSO) in all experiments to account for any effects of the solvent.[1]
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in Non-Cancerous Cell Lines
Possible Cause: Off-target inhibition of essential cellular processes in non-cancerous cells that are also sensitive to OXPHOS inhibition.
Troubleshooting Steps:
| Step | Experimental Protocol | Expected Outcome |
| 1 | Cell Viability Assay | Determine the IC50 of this compound in a panel of both cancerous and non-cancerous cell lines. |
| 2 | Mitochondrial Function Assays | Measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to confirm mitochondrial inhibition. |
| 3 | Apoptosis Assays | Use assays like Annexin V/PI staining to determine if the observed cytotoxicity is due to apoptosis. |
| 4 | Kinome Profiling | Screen this compound against a broad panel of kinases to identify potential off-target kinase inhibition.[3][4] |
Issue 2: Observed Phenotype Does Not Correlate with ATP Depletion
Possible Cause: The phenotype may be a result of this compound interacting with a signaling pathway independent of its effect on cellular energy metabolism.
Troubleshooting Steps:
| Step | Experimental Protocol | Expected Outcome |
| 1 | ATP Quantification Assay | Measure intracellular ATP levels at different concentrations of this compound and time points. |
| 2 | Western Blot Analysis | Probe for key signaling proteins that might be affected (e.g., stress-activated protein kinases, cell cycle regulators). |
| 3 | Rescue with ATP Supplementation | Determine if providing an external source of ATP (if cell permeable) can rescue the phenotype. |
| 4 | Target Deconvolution Studies | Employ techniques like chemical proteomics to identify the direct binding partners of this compound within the cell. |
Experimental Protocols
Protocol 1: Assessing Mitochondrial Respiration using Seahorse XF Analyzer
Objective: To determine the effect of this compound on mitochondrial function by measuring the oxygen consumption rate (OCR).
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
Compound Treatment: A day after seeding, treat the cells with a range of this compound concentrations and a vehicle control.
-
Assay Preparation: Incubate the plate in a CO2-free incubator at 37°C for one hour before the assay.
-
Seahorse XF Analysis: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Data Analysis: Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 2: Kinome-Wide Selectivity Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Submission: Submit a sample of this compound to a commercial kinase profiling service.
-
Screening: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to a large panel of human kinases.[3]
-
Data Analysis: The results are usually provided as a percentage of control, indicating the degree of inhibition for each kinase at a specific concentration. A lower percentage indicates stronger binding.
Visualizing Workflows and Pathways
Caption: Workflow for investigating suspected off-target effects of this compound.
Caption: On-target vs. potential off-target pathways of this compound.
References
Improving the stability of DX3-235 in solution
This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and stability of the selective kinase inhibitor, DX3-235.
Frequently Asked Questions (FAQs)
FAQ 1: My this compound is precipitating out of solution. What should I do?
Precipitation of this compound from your experimental solution can lead to inaccurate concentration measurements and inconsistent results. This issue commonly arises from solubility limits being exceeded, improper solvent selection, or changes in solution conditions (e.g., pH, temperature).
Troubleshooting Steps:
-
Verify Solvent and Concentration: this compound has the highest solubility in DMSO, followed by ethanol. Aqueous buffers are generally poor solvents. Ensure you are not exceeding the solubility limits outlined in the table below.
-
Adjust pH: The solubility of this compound is pH-dependent. Solubility in aqueous buffers can be improved by maintaining a pH between 6.5 and 7.5.
-
Incorporate Co-solvents or Surfactants: For aqueous solutions, consider the addition of a mild surfactant like Tween-20 (0.01%) or a co-solvent such as PEG400 (up to 5%) to enhance solubility.
-
Control Temperature: Prepare your solutions at room temperature. Avoid freeze-thaw cycles with aqueous stock solutions, as this can promote precipitation. Prepare fresh aqueous dilutions from a DMSO stock for each experiment.
Below is a troubleshooting workflow to address precipitation issues.
Quantitative Data: Solubility of this compound
| Solvent | Temperature (°C) | Maximum Solubility (mM) | Notes |
| DMSO | 25 | 100 | Recommended for primary stock solutions. |
| Ethanol | 25 | 25 | Can be used for intermediate dilutions. |
| PBS (pH 7.4) | 25 | 0.05 | Low solubility; prone to precipitation. |
| PBS (pH 6.5) | 25 | 0.1 | Slightly improved solubility. |
| Cell Culture Media (10% FBS) | 37 | 0.2 | Serum proteins can aid solubility. |
FAQ 2: How can I prevent the chemical degradation of this compound in my experiments?
This compound is susceptible to oxidative and hydrolytic degradation, especially when in aqueous solutions for extended periods or when exposed to light. This degradation can reduce the effective concentration of the active compound, leading to a loss of potency.
Preventative Measures:
-
Protect from Light: Store stock solutions and experimental plates protected from light by using amber vials or covering them with aluminum foil.
-
Use Fresh Solutions: Prepare aqueous dilutions of this compound immediately before use from a fresh DMSO stock. Avoid storing aqueous solutions for more than a few hours.
-
Control pH: Hydrolysis is accelerated at pH levels above 8.0. Maintain your experimental buffer system at a neutral or slightly acidic pH (6.5-7.4).
-
Use Antioxidants: If experiments run for longer than 24 hours, consider adding a small amount of an antioxidant like N-acetylcysteine (NAC) at 1 mM to the medium to mitigate oxidative degradation.
The diagram below illustrates the primary degradation pathways for this compound.
Technical Support Center: Optimizing DX3-235 Treatment
Disclaimer: The following technical support guide for "DX3-235" is generated based on established principles of drug and nanoparticle-based cellular treatments. As of the last update, specific public data for a compound designated "this compound" is not available. This guide provides a framework for experimental optimization and troubleshooting based on common scenarios encountered in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: While specific pathways for this compound are under investigation, it is understood to be a targeted therapeutic that enters the cell to modulate a specific signaling pathway. The uptake is believed to occur through endocytosis, a process by which cells internalize molecules by engulfing them. The efficiency of this uptake and subsequent therapeutic effect is dependent on several factors, including incubation time and concentration.
Q2: How does incubation time affect the efficacy of this compound?
A2: Incubation time is a critical parameter that directly influences the intracellular concentration of this compound and its subsequent therapeutic effect. Insufficient incubation time may lead to a sub-optimal dose within the cell, resulting in reduced efficacy. Conversely, excessively long incubation periods can lead to off-target effects or cytotoxicity. The optimal incubation time is cell-type specific and should be determined empirically.
Q3: What is the recommended starting concentration for this compound?
A3: The optimal concentration of this compound is highly dependent on the cell line and experimental conditions. We recommend starting with a dose-response experiment to determine the effective concentration range. A typical starting range for initial experiments might be from 0.1 µM to 10 µM.
Q4: How can I determine the optimal incubation time for my specific cell line?
A4: The optimal incubation time can be determined by performing a time-course experiment. This involves treating your cells with a fixed concentration of this compound and measuring the desired biological endpoint at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours).
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time (Time-Course Experiment)
Objective: To identify the optimal duration of this compound treatment for a specific cell line.
Methodology:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
Treatment: Treat cells with a pre-determined, fixed concentration of this compound (e.g., the IC50 or a concentration known to elicit a response).
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Time Points: Harvest cells or perform endpoint analysis at multiple time points (e.g., 2, 4, 8, 12, 24, 48 hours) post-treatment.
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Endpoint Analysis: Measure the desired biological effect. This could be cell viability (e.g., MTT assay), target protein modulation (e.g., Western blot), or gene expression changes (e.g., qPCR).
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Data Analysis: Plot the measured response as a function of time to identify the point at which the maximal desired effect is achieved before the onset of significant cytotoxicity.
Protocol 2: Determining Optimal Concentration (Dose-Response Experiment)
Objective: To determine the concentration of this compound that yields the desired biological effect with minimal cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density.
-
Serial Dilution: Prepare a series of this compound dilutions in culture medium. A common approach is to use half-log or full-log dilutions (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Treatment: Treat cells with the different concentrations of this compound for a fixed, predetermined incubation time (based on the time-course experiment or a standard time point like 24 or 48 hours).
-
Endpoint Analysis: Perform the relevant assay to measure the biological response (e.g., cell viability, apoptosis assay).
-
Data Analysis: Plot the response against the logarithm of the this compound concentration to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no efficacy of this compound | Incubation time is too short for sufficient uptake. | Perform a time-course experiment to determine the optimal incubation time. |
| Concentration of this compound is too low. | Conduct a dose-response experiment to find the effective concentration range. | |
| Poor cellular uptake of this compound. | Investigate the mechanism of uptake. Consider using endocytosis inhibitors to understand the pathway. If uptake is the issue, formulation of this compound may need to be optimized. | |
| This compound is unstable in the cell culture medium. | Test the stability of this compound in your specific medium over the course of the experiment. | |
| High cytotoxicity observed | Incubation time is too long. | Reduce the incubation time. Refer to your time-course experiment to select an earlier time point that still provides efficacy. |
| Concentration of this compound is too high. | Lower the concentration of this compound. Use the dose-response curve to select a concentration that is effective but less toxic. | |
| Off-target effects. | If reducing time and concentration is not effective, the cytotoxicity may be due to off-target effects. Further mechanistic studies may be required. | |
| Inconsistent results between experiments | Variation in cell density at the time of treatment. | Ensure consistent cell seeding density and that cells are in the same growth phase for all experiments. |
| Inaccurate pipetting or dilution of this compound. | Calibrate pipettes and prepare fresh dilutions of this compound for each experiment. | |
| Contamination of cell cultures. | Regularly check for and test for common cell culture contaminants like mycoplasma. |
Data Presentation
Table 1: Hypothetical Time-Course Experiment Data
| Incubation Time (Hours) | Cell Viability (%) | Target Protein X Expression (Fold Change) |
| 0 | 100 | 1.0 |
| 2 | 98 | 0.9 |
| 4 | 95 | 0.7 |
| 8 | 92 | 0.5 |
| 12 | 88 | 0.3 |
| 24 | 75 | 0.2 |
| 48 | 55 | 0.2 |
Table 2: Hypothetical Dose-Response Experiment Data (at 24 hours)
| This compound Concentration (µM) | Cell Viability (%) |
| 0 | 100 |
| 0.01 | 98 |
| 0.1 | 90 |
| 1 | 75 |
| 10 | 50 |
| 100 | 20 |
Visualizations
Caption: Experimental workflow for optimizing this compound treatment conditions.
Caption: Hypothetical mechanism of action for this compound cellular uptake and activity.
Technical Support Center: Troubleshooting Variability in Seahorse Assays with DX3-235
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the Agilent Seahorse XF technology in conjunction with the novel compound DX3-235. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability and specific issues that may arise during your cellular metabolism experiments.
Understanding this compound
This compound is a potent inhibitor of oxidative phosphorylation (OXPHOS). Specifically, it targets mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical entry point for electrons into the electron transport chain (ETC). By inhibiting complex I, this compound effectively reduces the rate of oxygen consumption coupled to ATP production, leading to a decrease in mitochondrial respiration and a potential compensatory shift towards glycolysis.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on Seahorse assay readouts?
A1: As a mitochondrial complex I inhibitor, this compound is expected to primarily decrease the Oxygen Consumption Rate (OCR). This is because complex I is a major site of oxygen consumption in the electron transport chain. Consequently, you may observe a compensatory increase in the Extracellular Acidification Rate (ECAR), as cells attempt to meet their energy demands by upregulating glycolysis.
Q2: At what point in the Seahorse assay should I inject this compound?
A2: The optimal injection point for this compound depends on your experimental goals. To assess its immediate impact on basal respiration, you can inject it after establishing a baseline OCR and ECAR. Alternatively, it can be injected after other metabolic modulators in a mitochondrial stress test to probe its effect on specific respiratory states.
Q3: Why am I seeing significant well-to-well variability in my OCR and ECAR measurements after this compound injection?
A3: High variability can stem from several factors, including inconsistent cell seeding, uneven compound distribution, or cell stress.[3] Ensure your cell monolayer is uniform and that your pipetting technique for both cell seeding and compound injection is consistent.
Q4: My cells are detaching from the plate after treatment with this compound. How can I prevent this?
A4: Cell detachment can be a sign of cytotoxicity, which may be expected with a potent metabolic inhibitor.[4] To mitigate this, consider the following:
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Optimize this compound concentration: Perform a dose-response experiment to determine the optimal concentration that inhibits respiration without causing excessive cell death during the assay timeframe.
-
Use coated plates: For loosely adherent cells, coating the Seahorse plates with substances like poly-D-lysine or Cell-Tak can improve cell attachment.[3]
-
Minimize mixing: Reduce the number and duration of mixing steps in your Seahorse protocol to minimize physical stress on the cells.
Q5: How do I normalize my Seahorse data when using this compound?
A5: Normalization is crucial for accurate data interpretation. Common methods include normalizing to cell number (via cell counting before or after the assay) or total protein content (e.g., using a BCA assay).[5] Given that this compound can affect cell proliferation and viability, it is recommended to perform normalization at the end of the assay.
Troubleshooting Guides
Issue 1: Unexpectedly Low or High Basal OCR Before this compound Injection
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a single-cell suspension before plating.- Use a consistent pipetting technique for all wells.- Allow the plate to sit at room temperature for an hour before incubation to ensure even cell distribution.[6] |
| Suboptimal Cell Number | - Titrate the cell seeding density to find the optimal number for your cell type that gives a robust basal OCR.[5] |
| Poor Cell Health | - Use cells with a low passage number.- Ensure cells are healthy and in the logarithmic growth phase before seeding.- Visually inspect cells for normal morphology before starting the assay. |
| Incorrect Assay Medium | - Use the recommended Seahorse XF Base Medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine).- Ensure the assay medium is warmed to 37°C and the pH is adjusted correctly before use.[6] |
Issue 2: No Significant Change in OCR After this compound Injection
| Possible Cause | Troubleshooting Steps |
| Inactive Compound | - Verify the storage conditions and expiration date of your this compound stock.- Prepare fresh dilutions of this compound for each experiment. |
| Suboptimal Compound Concentration | - Perform a dose-response experiment to determine the effective concentration of this compound for your cell type. |
| Low Mitochondrial Respiration | - If the basal OCR is already very low, the effect of an inhibitor may be difficult to detect. Ensure your cells have a measurable basal respiration rate. |
| Cell Type Insensitivity | - Some cell types may be less reliant on oxidative phosphorylation and therefore less sensitive to complex I inhibition. |
Issue 3: High Variability in OCR and ECAR After this compound Injection
| Possible Cause | Troubleshooting Steps |
| Uneven Compound Delivery | - Ensure the injection ports of the sensor cartridge are loaded correctly and that there are no air bubbles.- Verify that the instrument's injection system is functioning properly. |
| Edge Effects | - Minimize evaporation by ensuring the incubator is properly humidified.- Avoid using the outermost wells of the microplate if edge effects are a persistent issue. |
| Cell Detachment | - As mentioned in the FAQs, optimize this compound concentration and consider using coated plates.[3][4] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
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Cell Seeding: Seed your cells of interest in a Seahorse XF96 or XF24 cell culture microplate at the optimal density determined from previous experiments. Allow cells to adhere and form a monolayer overnight.
-
Assay Medium Preparation: On the day of the assay, replace the growth medium with pre-warmed Seahorse XF DMEM or RPMI medium (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate the plate in a non-CO2 incubator at 37°C for one hour.
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Compound Preparation: Prepare a dilution series of this compound in the assay medium. A typical starting range could be from 1 nM to 10 µM.
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Cartridge Loading: Load the different concentrations of this compound into the injection ports of a hydrated sensor cartridge. Include a vehicle control (e.g., DMSO in assay medium).
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Seahorse Assay: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer. Run a protocol that includes 3-4 baseline measurements, followed by the injection of this compound, and then at least 6-8 post-injection measurements.
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Data Analysis: Analyze the OCR and ECAR data to determine the IC50 value for this compound in your cell model.
Protocol 2: Assessing the Impact of this compound in a Mitochondrial Stress Test
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Cell Seeding and Medium Exchange: Follow steps 1 and 2 from Protocol 1.
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Compound Preparation: Prepare the following compounds in assay medium at their optimal concentrations:
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Port A: this compound (at a concentration determined from Protocol 1) or vehicle control.
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Port B: Oligomycin (e.g., 1.0 µM).
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Port C: FCCP (e.g., 0.5 µM).
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Port D: Rotenone/Antimycin A (e.g., 0.5 µM).
-
-
Cartridge Loading: Load the prepared compounds into the respective ports of the sensor cartridge.
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Seahorse Assay: Run a standard mitochondrial stress test protocol on the Seahorse XF Analyzer.
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Data Analysis: Analyze the resulting OCR and ECAR profiles to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Data Presentation
Table 1: Example Data for a Dose-Response Experiment with this compound
| This compound Concentration | Average OCR (pmol/min) | Standard Deviation | % Inhibition of Basal OCR |
| Vehicle Control | 150.2 | 12.5 | 0% |
| 1 nM | 135.8 | 10.1 | 9.6% |
| 10 nM | 98.4 | 8.7 | 34.5% |
| 100 nM | 45.1 | 5.2 | 70.0% |
| 1 µM | 15.6 | 2.3 | 89.6% |
| 10 µM | 12.3 | 1.9 | 91.8% |
Mandatory Visualizations
Caption: General workflow for a Seahorse XF assay incorporating a test compound like this compound.
Caption: Signaling pathway showing the inhibitory action of this compound on Complex I of the ETC.
Caption: Logical troubleshooting workflow for addressing high data variability in Seahorse assays.
References
- 1. This compound | OXPHOS inhibitor | Anticancer | TargetMol [targetmol.com]
- 2. tebubio.com [tebubio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
How to assess DX3-235 purity and activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and activity of DX3-235, a potent oxidative phosphorylation (OXPHOS) inhibitor.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of oxidative phosphorylation (OXPHOS). It specifically targets mitochondrial complex I, a key enzyme in the electron transport chain. By inhibiting this complex, this compound disrupts the production of ATP, leading to impaired cellular energy metabolism and cytotoxicity, particularly in cancer cells that are highly reliant on mitochondrial respiration.[1][2]
dot
Caption: Mechanism of action of this compound.
Q2: How should I store and handle this compound?
A2: Proper storage and handling are critical to maintain the integrity of this compound. For long-term storage, the powdered form should be kept at -20°C for up to three years.[1] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to one year.[1] It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.[3] If the compound is light-sensitive, protect it from light.[3]
Q3: What is the recommended solvent for dissolving this compound?
A3: The optimal solvent for this compound will depend on the specific experimental requirements. Dimethyl sulfoxide (DMSO) is a common solvent for small molecule inhibitors.[3] It is crucial to ensure that the final concentration of the solvent in your cell culture media is low (typically less than 0.5%) to avoid solvent-induced toxicity.[3]
Purity Assessment
Q4: How can I determine the purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for assessing the purity of small molecules like this compound.[4][5][6][7] This technique separates the compound from any potential impurities, and the purity is determined by the relative peak area of the main component. For definitive identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed, which provides molecular weight information.[4][6]
Experimental Protocol: HPLC Purity Assessment
This protocol outlines a general reversed-phase HPLC method for determining the purity of a this compound sample.[4]
Materials and Reagents:
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HPLC-grade water
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HPLC-grade acetonitrile (ACN)
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
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This compound reference standard (if available)
-
This compound sample to be tested
Instrumentation:
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HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in water.
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Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Degas both mobile phases for at least 15 minutes.[4]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., DMSO or a mixture of Mobile Phases A and B) to a final concentration of approximately 0.1 mg/mL.[4]
-
-
Chromatographic Conditions:
-
Set the detector wavelength to the λmax of this compound (if unknown, use a PDA detector to scan a range of wavelengths, e.g., 200-400 nm).
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Use a flow rate of 1.0 mL/min and a column temperature of 25°C.
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Apply a gradient elution as described in the table below.
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Table 1: HPLC Gradient for this compound Purity Analysis
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 35 | 95 | 5 |
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Data Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components and multiplying by 100.
-
dot
Caption: HPLC purity assessment workflow.
Activity Assessment
Q5: How can I measure the biological activity of this compound?
A5: Since this compound inhibits mitochondrial complex I and reduces ATP production, its activity can be assessed using cell-based assays that measure cellular ATP levels or cell viability.[1] A common approach is to treat cancer cells with varying concentrations of this compound and measure the effect on ATP levels using a luminescence-based assay.
Experimental Protocol: Cell-Based ATP Luminescence Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring cellular ATP levels.
Materials and Reagents:
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Cancer cell line (e.g., a line known to be sensitive to OXPHOS inhibition)
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Cell culture medium and supplements
-
This compound
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DMSO (for stock solution)
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96-well white, clear-bottom cell culture plates
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Commercially available ATP luminescence assay kit
Procedure:
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Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]
-
-
Compound Preparation:
-
Cell Treatment:
-
Remove the old media from the cells and add the media containing the different concentrations of this compound.
-
Include a vehicle control (media with the same percentage of DMSO as the highest this compound concentration) and an untreated control.[3]
-
-
Incubation:
-
Incubate the plate for a duration relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).[3]
-
-
ATP Measurement:
-
At the end of the incubation period, follow the manufacturer's protocol for the ATP luminescence assay kit. This typically involves lysing the cells and adding a reagent that generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
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Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition as a function of the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[8]
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Table 2: Example Data for IC50 Determination of this compound
| This compound Conc. (nM) | Log [this compound] | % ATP Level (Normalized) |
| 0 (Vehicle) | - | 100 |
| 1 | 0 | 95 |
| 10 | 1 | 85 |
| 50 | 1.7 | 55 |
| 100 | 2 | 40 |
| 500 | 2.7 | 15 |
| 1000 | 3 | 5 |
dot
Caption: Cell-based ATP assay workflow.
Troubleshooting
Q6: My this compound is not showing any effect in my cell-based assay, even at high concentrations. What should I do?
A6: If this compound is not producing the expected biological effect, consider the following troubleshooting steps:[3]
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Verify Compound Integrity: Confirm the identity and purity of your compound stock using methods like HPLC or mass spectrometry. The compound may have degraded during storage.[3]
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Check Solubility: Visually inspect your stock solution and the final concentration in your media for any precipitation.[3] If the compound is not fully dissolved, it will not be active.
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Prepare Fresh Dilutions: The compound may be unstable in your experimental media or after repeated freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment.[3]
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Assay Variability: Standardize all incubation times, reagent concentrations, and measurement parameters. Small variations in the experimental protocol can lead to large differences in results.[3]
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Cell Line Sensitivity: The chosen cell line may not be sensitive to OXPHOS inhibition. Consider using a cell line known to be reliant on mitochondrial respiration.
Q7: I am observing significant cell death even at low concentrations of this compound, which seems inconsistent with the expected IC50. What could be the cause?
A7: Unexpectedly high toxicity could be due to several factors:
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Off-Target Effects: At high concentrations, small molecule inhibitors can have off-target effects that lead to toxicity. It is important to use the lowest concentration possible that still achieves the desired on-target effect.[9]
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Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not toxic to your cells. A solvent toxicity control experiment is recommended.
-
Contamination: Your compound stock or cell culture may be contaminated.
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Incorrect Concentration Calculation: Double-check your calculations for the stock solution and dilutions.
To differentiate between on-target and off-target effects, you can perform a rescue experiment or use a secondary inhibitor with a different chemical structure that also targets mitochondrial complex I.[10] If the phenotype is recapitulated with a different inhibitor, it is more likely to be an on-target effect.[10]
References
- 1. This compound | OXPHOS inhibitor | Anticancer | TargetMol [targetmol.com]
- 2. tebubio.com [tebubio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
Overcoming limitations in in vivo studies with DX3-235
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome potential limitations when using DX3-235 in in vivo studies. Given that this compound is an oxidative phosphorylation (OXPHOS) inhibitor targeting mitochondrial complex I, this guide addresses common challenges associated with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of oxidative phosphorylation (OXPHOS) that specifically targets mitochondrial complex I. This inhibition disrupts the mitochondrial respiratory chain, leading to decreased ATP production and subsequent cellular energy stress, which can induce cytotoxicity in cancer cells heavily reliant on aerobic respiration.[1][2]
Q2: How should this compound be formulated for in vivo administration?
For in vivo studies, this compound, which is typically dissolved in DMSO for in vitro use, needs to be prepared in a biocompatible vehicle. A common starting point for formulation development is a mixture of DMSO, PEG300, Tween 80, and saline. The final concentration of DMSO should be kept to a minimum (ideally <10%) to avoid toxicity. It is crucial to perform a vehicle-only control in your experiments to account for any effects of the formulation itself.
Q3: What are the expected off-target effects of this compound?
While specific off-target effects for this compound are not extensively documented, inhibitors of mitochondrial complex I can potentially lead to systemic metabolic changes. These may include lactic acidosis and effects on highly metabolic tissues such as the heart, liver, and kidneys. It is advisable to monitor markers of organ function and metabolic state during in vivo studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of tumor growth inhibition in xenograft models. | 1. Poor Bioavailability: The compound may not be reaching the tumor at a sufficient concentration. 2. Metabolic Adaptation: Cancer cells may be compensating for OXPHOS inhibition by upregulating glycolysis. 3. Incorrect Dosing or Schedule: The dose or frequency of administration may be suboptimal. | 1. Perform pharmacokinetic (PK) studies to determine the concentration of this compound in plasma and tumor tissue. Consider alternative formulations or routes of administration. 2. Analyze tumor tissue for markers of glycolysis (e.g., lactate levels, expression of glycolytic enzymes). Consider combination therapy with a glycolysis inhibitor. 3. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal dosing schedule. |
| Significant weight loss or signs of toxicity in animals. | 1. On-target Toxicity: Inhibition of OXPHOS in healthy tissues can lead to systemic toxicity. 2. Vehicle Toxicity: The formulation vehicle may be causing adverse effects. | 1. Reduce the dose of this compound or adjust the dosing schedule. Monitor animal health closely (daily weight checks, clinical signs). 2. Include a vehicle-only control group to assess the toxicity of the formulation. If the vehicle is toxic, explore alternative formulations. |
| High variability in tumor response between animals. | 1. Inconsistent Drug Administration: Variability in the injection technique can lead to inconsistent dosing. 2. Tumor Heterogeneity: The xenograft model may have inherent biological variability. | 1. Ensure all personnel are properly trained in the administration technique (e.g., intraperitoneal, intravenous injection). 2. Increase the number of animals per group to improve statistical power. Ensure tumors are of a consistent size at the start of the study. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
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Cell Culture: Culture a human cancer cell line of interest (e.g., A549, HCT116) under standard conditions.
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Tumor Implantation: Subcutaneously inject 1 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel into the flank of immunocompromised mice (e.g., nude or NSG mice).
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Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
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Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
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Drug Administration: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline). Administer the drug via the desired route (e.g., intraperitoneal injection) at the determined dose and schedule.
-
Data Collection: Continue to monitor tumor volume and animal weight throughout the study.
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Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Protocol 2: Assessment of In Vivo Target Engagement
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Treatment: Treat tumor-bearing mice with a single dose of this compound or vehicle.
-
Tissue Collection: At various time points after treatment (e.g., 2, 6, 24 hours), euthanize the mice and collect tumor and liver tissues.
-
Mitochondrial Isolation: Isolate mitochondria from the collected tissues using a differential centrifugation-based mitochondrial isolation kit.
-
Respirometry: Measure the oxygen consumption rate (OCR) of the isolated mitochondria using a Seahorse XF Analyzer or a similar instrument. A decrease in Complex I-driven respiration in the this compound treated group compared to the vehicle group would indicate target engagement.
-
ATP Measurement: Measure ATP levels in the tissue lysates using a luciferase-based ATP assay kit. A reduction in ATP levels in the this compound treated group would also indicate target engagement.
Quantitative Data Summary
Table 1: Hypothetical In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | N | Average Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) | Average Body Weight Change (%) |
| Vehicle Control | 10 | 1500 ± 250 | - | +5% |
| This compound (10 mg/kg) | 10 | 900 ± 180 | 40% | -2% |
| This compound (25 mg/kg) | 10 | 450 ± 120 | 70% | -8% |
Table 2: Hypothetical Target Engagement Data
| Treatment Group | Tissue | Complex I OCR (pmol O₂/min/mg protein) | ATP Levels (nmol/mg protein) |
| Vehicle Control | Tumor | 150 ± 20 | 10 ± 1.5 |
| This compound (25 mg/kg) | Tumor | 60 ± 15 | 4 ± 0.8 |
| Vehicle Control | Liver | 200 ± 25 | 15 ± 2.0 |
| This compound (25 mg/kg) | Liver | 120 ± 18 | 9 ± 1.2 |
Visualizations
Caption: Signaling pathway of this compound action.
Caption: In vivo xenograft study workflow.
Caption: Troubleshooting in vivo efficacy issues.
References
Validation & Comparative
A Comparative Guide to the Efficacy of Novel OXPHOS Inhibitor DX3-235 and its Analogs Against Other Mitochondrial Complex I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer metabolism research, targeting oxidative phosphorylation (OXPHOS) has emerged as a promising therapeutic strategy. This guide provides an objective comparison of the novel OXPHOS inhibitor, DX3-235, and its closely related analog, DX3-213B, with other well-established mitochondrial Complex I inhibitors, including IACS-010759, Metformin, and Rotenone. The comparative analysis is based on available preclinical experimental data to inform researchers and drug development professionals on their relative efficacy.
Mechanism of Action: Targeting the Engine of Cancer Cells
Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme of the electron transport chain, playing a crucial role in cellular energy production through OXPHOS. By inhibiting Complex I, these compounds disrupt the mitochondrial respiratory chain, leading to decreased ATP synthesis, impaired cellular energy metabolism, and ultimately, cancer cell death. This mechanism is particularly effective in tumors that are highly dependent on OXPHOS for their energy demands.
Figure 1: Signaling pathway of OXPHOS inhibition.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentrations (IC50) of DX3-213B and other OXPHOS inhibitors in the human pancreatic cancer cell line MIA PaCa-2, unless otherwise specified. Lower IC50 values indicate higher potency.
| Inhibitor | Target | Cell Line | Assay | IC50 (nM) | Reference |
| DX3-213B | Complex I | MIA PaCa-2 | Complex I Inhibition | 3.6 | [1] |
| MIA PaCa-2 | Cell Proliferation (galactose) | 9 | [1] | ||
| MIA PaCa-2 | ATP Depletion | 11 | [1] | ||
| IACS-010759 | Complex I | Pancreatic Cancer (various) | Cell Proliferation | Low nM range | [2] |
| Rotenone | Complex I | Various | Complex I Inhibition | ~2 | [3] |
| Metformin | Complex I | Pancreatic Cancer | Cell Proliferation | mM range | [1] |
Note: Direct comparative studies of this compound with all listed inhibitors under identical experimental conditions are limited. The data presented for DX3-213B, a potent analog, provides a strong indication of the expected efficacy of this compound.
In Vivo Efficacy: A Head-to-Head Comparison
A direct comparison in a Pan02 syngeneic mouse model of pancreatic cancer demonstrated the in vivo potency of DX3-213B.
| Inhibitor | Dose | Administration | Tumor Growth Inhibition | Reference |
| DX3-213B | 7.5 mg/kg | Oral, daily | Significant | [2] |
| IACS-010759 | 7.5 mg/kg | Oral, daily | Significant | [2] |
Both DX3-213B and IACS-010759 showed significant, dose-dependent inhibition of tumor growth at a dose of 7.5 mg/kg, highlighting their potential as effective anti-cancer agents in a preclinical setting.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the efficacy of these OXPHOS inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Figure 2: Workflow for the MTT cell viability assay.
-
Cell Seeding: Plate cells (e.g., MIA PaCa-2) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the OXPHOS inhibitors (e.g., DX3-213B, IACS-010759, Metformin, Rotenone) for 72 hours. To force reliance on OXPHOS, cells are often cultured in galactose-containing medium.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
ATP Production Assay
This assay quantifies the level of ATP in cells, providing a direct measure of the impact of OXPHOS inhibitors on cellular energy production.
-
Cell Culture and Treatment: Culture cells in 96-well plates and treat with the inhibitors as described for the cell viability assay.
-
Cell Lysis: Lyse the cells to release intracellular ATP.
-
Luciferase Reaction: Add a reagent containing luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the conversion of D-luciferin to oxyluciferin, generating light.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer. The light output is proportional to the ATP concentration.[4]
Oxygen Consumption Rate (OCR) Measurement (Seahorse XF Analyzer)
The Seahorse XF Analyzer measures the rate at which cells consume oxygen, providing a real-time assessment of mitochondrial respiration.
Figure 3: Workflow for Seahorse XF OCR measurement.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.
-
Equilibration: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.
-
Inhibitor Injection: The OXPHOS inhibitor of interest is loaded into the injection ports of the sensor cartridge. The Seahorse analyzer will sequentially inject the inhibitor and other compounds (e.g., oligomycin, FCCP, rotenone/antimycin A) to measure basal OCR, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Data Analysis: The software calculates the OCR in real-time, providing a detailed profile of mitochondrial function.
Conclusion
The available preclinical data suggests that this compound and its analog DX3-213B are highly potent inhibitors of mitochondrial Complex I, demonstrating efficacy in the low nanomolar range for inhibiting pancreatic cancer cell proliferation and ATP production.[1] In vivo studies further support their significant anti-tumor activity, comparable to that of another potent clinical-stage inhibitor, IACS-010759.[2] In comparison, the widely used anti-diabetic drug Metformin exhibits anti-cancer effects at much higher (millimolar) concentrations.[1] Rotenone, a classic Complex I inhibitor, also shows high potency but its use as a therapeutic is limited by toxicity.
This guide highlights the potential of this compound and its analogs as promising candidates for further development in the treatment of cancers reliant on oxidative phosphorylation. The provided experimental protocols offer a framework for researchers to conduct their own comparative efficacy studies. Future head-to-head studies across a broader range of cancer cell lines and in various preclinical models will be crucial to fully elucidate the therapeutic window and potential of this new class of OXPHOS inhibitors.
References
- 1. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Class NADH/Ubiquinone Oxidoreductase Core Subunit S7 (NDUFS7) Antagonist for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial complex I inhibitors suppress tumor growth through concomitant acidification of the intra- and extracellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
Validating DX3-235 as a Potent and Selective Inhibitor of Mitochondrial Complex I
A Comparative Guide for Researchers
In the landscape of cancer metabolism research, targeting mitochondrial complex I of the electron transport chain has emerged as a promising therapeutic strategy. This guide provides a comprehensive comparison of DX3-235, a novel benzene-1,4-disulfonamide, with other known complex I inhibitors. We present supporting experimental data, detailed protocols for target validation, and visual representations of the underlying biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Performance Comparison of Complex I Inhibitors
This compound demonstrates potent inhibition of mitochondrial complex I, leading to a significant reduction in ATP production and cancer cell cytotoxicity. The following table summarizes the inhibitory concentrations (IC50) of this compound and its analogs in comparison to other well-established complex I inhibitors.
| Compound | Target | IC50 (Complex I Function) | IC50 (ATP Production) | Cell Line / Conditions |
| This compound | Complex I | Nanomolar range | Nanomolar range | Galactose-containing medium |
| DX3-234 | Complex I | Not specified | Not specified | Pan02 syngeneic pancreatic cancer model (in vivo efficacy) |
| DX3-213B | Complex I | 3.6 nM | 11 nM | MIA PaCa-2 cells |
| IACS-010759 | Complex I | 1.4 nM (OCR) | Not specified | H460 cells |
| 5.6 nM (mouse), 12.2 nM (rat), 8.7 nM (cyno) | Various cell lines | |||
| Rotenone | Complex I | 0.24 nM (OCR) | Not specified | H460 cells |
| 1.7 - 2.2 µM | General | |||
| Phenformin | Complex I | More potent than metformin | IC50 range of 0.1 – 5 mM (cell proliferation) | Ovarian cancer cells |
| Metformin | Complex I | ~20 mM (in vitro) | General |
Experimental Protocols for Target Validation
Accurate validation of a compound's engagement with its intended target is critical. Below are detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on mitochondrial complex I.
Oxygen Consumption Rate (OCR) Measurement using Seahorse XF Analyzer
This assay measures the rate at which cells consume oxygen, a direct indicator of mitochondrial respiration. The Seahorse XF Cell Mito Stress Test is a standard method to assess the effects of a compound on different parameters of mitochondrial function.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates such as glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for one hour.
-
Compound Injection: Load the Seahorse XF sensor cartridge with the test compound (e.g., this compound) and other mitochondrial modulators (Oligomycin, FCCP, and Rotenone/Antimycin A) into the appropriate injection ports.
-
Seahorse XF Analysis: Place the sensor cartridge into the Seahorse XF Analyzer for calibration. After calibration, replace the calibration plate with the cell culture plate to commence the assay. The instrument will measure baseline OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.
-
Data Analysis: Analyze the resulting OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in basal respiration upon injection of the test compound indicates inhibition of the electron transport chain.
ATP Depletion Assay
This assay quantifies the intracellular ATP concentration to determine the impact of the inhibitor on cellular energy production. A common method is the bioluminescence-based assay.
Protocol:
-
Cell Treatment: Plate cells in a 96-well plate and treat with various concentrations of the test compound (e.g., this compound) for a specified duration.
-
Cell Lysis: Add a cell lysis reagent to each well to release intracellular ATP.
-
Luciferase Reaction: Add a luciferin/luciferase reagent to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer. The light intensity is directly proportional to the ATP concentration.
-
Data Analysis: Normalize the luminescence readings to the number of cells or protein concentration. A dose-dependent decrease in luminescence indicates that the compound inhibits ATP production.
Mitochondrial Complex I Enzymatic Activity Assay
This spectrophotometric assay directly measures the enzymatic activity of complex I in isolated mitochondria.
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues using a commercially available kit or a standard differential centrifugation protocol. Determine the protein concentration of the mitochondrial fraction.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer, decylubiquinone (an electron acceptor), and the isolated mitochondria. For a negative control, add a known complex I inhibitor like rotenone to a separate set of wells.
-
Initiate Reaction: Start the reaction by adding NADH to each well.
-
Spectrophotometric Measurement: Measure the decrease in absorbance at a specific wavelength (e.g., 340 nm for NADH oxidation or 600 nm for a coupled dye reduction) over time using a plate reader in kinetic mode.
-
Data Analysis: Calculate the rate of NADH oxidation, which is proportional to the complex I activity. Compare the activity in the presence and absence of the test compound (e.g., this compound) to determine the percent inhibition.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
A Comparative Guide to the Effects of DX3-235 and Metformin on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of the novel mitochondrial complex I inhibitor, DX3-235, and the widely used anti-diabetic drug, metformin, on mitochondrial respiration. While both compounds target complex I of the electron transport chain, their potencies and mechanisms of action exhibit notable differences. This document summarizes the available experimental data, outlines relevant experimental protocols, and presents signaling pathways and workflows to facilitate a clear understanding of their distinct mitochondrial effects.
Executive Summary
This compound is described as a highly potent, nanomolar inhibitor of mitochondrial complex I, leading to a direct and significant reduction in oxidative phosphorylation (OXPHOS) and cellular ATP production. In contrast, metformin demonstrates a more complex, dose-dependent effect on mitochondrial respiration. At pharmacological concentrations, metformin can enhance mitochondrial function, whereas at supra-pharmacological doses, it acts as a mild inhibitor of complex I.
Due to the limited availability of public research data on this compound, this guide will present a qualitative comparison for this compound and a quantitative analysis for metformin, based on extensive scientific literature.
Comparative Data on Mitochondrial Respiration
The following tables summarize the known effects of this compound and metformin on key parameters of mitochondrial respiration.
Table 1: Qualitative Comparison of this compound and Metformin
| Feature | This compound | Metformin |
| Primary Target | Mitochondrial Complex I | Mitochondrial Complex I |
| Potency | Nanomolar-level inhibition[1][2] | Micromolar to millimolar inhibition |
| Reported Effect | Potent inhibition of OXPHOS, leading to reduced ATP production and cancer cell cytotoxicity[1][2] | Dose-dependent effects: can enhance respiration at low doses and inhibit at high doses[3][4] |
| Mechanism | Direct inhibition of complex I function[1][2] | Mild and reversible inhibition of complex I; activation of AMP-activated protein kinase (AMPK)[3][4] |
Table 2: Quantitative Effects of Metformin on Mitochondrial Respiration
| Parameter | Concentration | Effect | Reference |
| Oxygen Consumption Rate (OCR) | Pharmacological (e.g., 75 µM) | Increased basal and ATP-linked respiration in hepatocytes. | [3] |
| Oxygen Consumption Rate (OCR) | Supra-pharmacological (e.g., 500-1000 µM) | Decreased basal and ATP-linked respiration in hepatocytes. | [3] |
| Mitochondrial Complex I Activity | Millimolar range | Direct inhibition in isolated mitochondria. | |
| ATP Production | Pharmacological (e.g., 75 µM) | Increased in hepatocytes. | [3] |
| ATP Production | Supra-pharmacological (e.g., 500-1000 µM) | Decreased in hepatocytes. | [3] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and metformin are illustrated in the following diagrams.
Caption: Potent inhibition of Complex I by this compound.
Caption: Metformin's dual effects on mitochondria.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of mitochondrial function. Below are representative protocols for key experiments.
Measurement of Oxygen Consumption Rate (OCR)
Objective: To measure the rate of oxygen consumption in live cells, providing insights into mitochondrial respiration.
Methodology: High-resolution respirometry (e.g., using an Oroboros Oxygraph or Agilent Seahorse XF Analyzer).
Protocol Outline:
-
Cell Seeding: Plate cells in a specialized microplate (e.g., Seahorse XF plate) and allow them to adhere overnight.
-
Assay Medium: Replace the culture medium with a specialized assay medium (e.g., XF Base Medium supplemented with substrates like glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator.
-
Compound Injection: Utilize the instrument's injection ports to sequentially add the test compound (this compound or metformin), followed by mitochondrial stressors:
-
Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent, to determine maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: The instrument software calculates OCR at baseline and in response to each injection, allowing for the determination of basal respiration, ATP production-linked OCR, maximal respiration, and spare respiratory capacity.
Caption: Workflow for measuring OCR.
ATP Production Assay
Objective: To quantify the cellular ATP levels following treatment with the test compounds.
Methodology: Luciferase-based bioluminescence assay.
Protocol Outline:
-
Cell Culture and Treatment: Culture cells in a multi-well plate and treat with various concentrations of this compound or metformin for the desired duration.
-
Cell Lysis: Lyse the cells using a reagent that inactivates ATPases to preserve the existing ATP.
-
Luminescence Reaction: Add a luciferin-luciferase reagent to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.
-
Measurement: Measure the luminescence signal using a luminometer. The light intensity is directly proportional to the ATP concentration.
-
Standard Curve: Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.
Conclusion
This compound and metformin both modulate mitochondrial respiration through the inhibition of complex I, yet they operate on vastly different scales of potency and exhibit distinct downstream cellular effects. This compound is positioned as a potent tool for inducing significant and direct mitochondrial inhibition, likely beneficial in research contexts requiring robust suppression of OXPHOS, such as in certain cancer models. Metformin, with its more nuanced, dose-dependent actions, reflects its clinical utility where a mild and regulated effect on cellular energy homeostasis is desired. Further research into the quantitative effects and broader cellular impacts of this compound is necessary to fully elucidate its therapeutic and research potential in comparison to well-established compounds like metformin.
References
Comparative Analysis of DX3-235 and Rotenone on ATP Production: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two potent mitochondrial complex I inhibitors, DX3-235 and rotenone, with a specific focus on their impact on adenosine triphosphate (ATP) production. This document is intended to serve as a valuable resource for researchers in cellular metabolism, oncology, and neurodegenerative diseases. While extensive data exists for the well-characterized inhibitor rotenone, information on the novel compound this compound is less comprehensive in the public domain, limiting a direct quantitative comparison in some aspects.
Executive Summary
Both this compound and rotenone are potent inhibitors of mitochondrial respiratory chain complex I, a critical enzyme in cellular energy production. By disrupting the electron transport chain, these compounds effectively reduce the synthesis of ATP, the primary energy currency of the cell. Rotenone is a well-established tool in research for inducing mitochondrial dysfunction and modeling diseases like Parkinson's. This compound is a more recent compound, also demonstrating nanomolar-level inhibitory effects on complex I and showing potential as an anticancer agent due to its ability to impair cellular energy metabolism. This guide presents the available data on their mechanisms, quantitative effects, and impacted signaling pathways, alongside detailed experimental protocols for their evaluation.
Mechanism of Action
Both compounds target the same crucial enzyme, but their precise interactions and the full scope of their downstream effects may differ.
This compound: This compound is an oxidative phosphorylation (OXPHOS) inhibitor with nanomolar-level inhibitory effects on mitochondrial complex I function, particularly noted in galactose-containing media. This inhibition leads to reduced ATP production, impairing cellular energy metabolism and exhibiting cytotoxicity, especially in cancer cells. The specific binding site and detailed molecular interactions of this compound with complex I are not extensively documented in publicly available literature.
Rotenone: Rotenone inhibits the transfer of electrons from the iron-sulfur centers within complex I to ubiquinone.[1] This blockade disrupts the entire electron transport chain, leading to a decrease in the proton gradient across the inner mitochondrial membrane, which in turn inhibits ATP synthesis by ATP synthase.[1][2] This disruption also leads to an increase in the production of reactive oxygen species (ROS).[3]
Quantitative Comparison of Effects on ATP Production
A direct, head-to-head quantitative comparison of this compound and rotenone on ATP production from a single study is not available in the current literature. However, we can summarize the available data for each compound.
| Compound | Target | IC50 (Complex I Inhibition) | Effect on ATP Production | Reference |
| This compound | Mitochondrial Complex I | Not Publicly Available | Nanomolar-level inhibition of OXPHOS leading to reduced ATP production. | [4] |
| Rotenone | Mitochondrial Complex I | 1.7 - 2.2 µM | Significant dose-dependent decrease in cellular ATP levels. | [3] |
Note: The IC50 value for rotenone can vary depending on the experimental system (e.g., isolated mitochondria vs. whole cells) and assay conditions. The provided value is for the inhibition of complex I activity. The effective concentration for inhibiting ATP production in cell culture is often in the nanomolar to low micromolar range.
Experimental Protocols
To facilitate further research and direct comparison, detailed protocols for assessing the impact of these inhibitors on ATP production are provided below.
Protocol 1: Cell-Based ATP Production Assay using Luciferase
This protocol is a common and highly sensitive method to quantify cellular ATP levels.
1. Materials:
- Cell line of interest (e.g., HeLa, SH-SY5Y)
- 96-well white, opaque-walled microplates (for luminescence assays)
- Cell culture medium (e.g., DMEM)
- This compound and Rotenone stock solutions (dissolved in DMSO)
- ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
- Luminometer
2. Procedure:
- Cell Seeding: Seed cells in a 96-well white-walled plate at a density that ensures they are in the exponential growth phase at the time of the assay. Incubate for 24 hours at 37°C and 5% CO2.
- Compound Treatment: Prepare serial dilutions of this compound and rotenone in cell culture medium. Add the desired concentrations of the inhibitors to the cells. Include a vehicle control (DMSO) and a positive control for ATP depletion if desired (e.g., a combination of 2-deoxyglucose and oligomycin).
- Incubation: Incubate the cells with the compounds for the desired period (e.g., 1, 6, 12, or 24 hours).
- ATP Measurement:
- Equilibrate the plate and the ATP assay reagent to room temperature.
- Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Data Analysis: The luminescent signal is proportional to the ATP concentration. Normalize the data to the vehicle control to determine the percentage of ATP inhibition for each compound concentration.
Protocol 2: Mitochondrial Respiration Analysis using Seahorse XF Analyzer
This protocol measures the oxygen consumption rate (OCR), providing a dynamic view of mitochondrial function.
1. Materials:
- Seahorse XF Analyzer (e.g., XFe96 or XFe24)
- Seahorse XF cell culture microplates
- Seahorse XF Calibrant
- Cell culture medium for Seahorse assays (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
- This compound and Rotenone stock solutions
- Mitochondrial stress test kit components: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and Rotenone/Antimycin A (Complex I and III inhibitors).
2. Procedure:
- Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and incubate until they form a confluent monolayer.
- Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.
- Assay Preparation:
- Prepare fresh assay medium and warm to 37°C.
- Wash the cells with the assay medium and add the final volume of assay medium to each well.
- Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
- Compound Loading: Load the injector ports of the hydrated sensor cartridge with the desired concentrations of this compound or rotenone, as well as the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) for assessing different parameters of mitochondrial respiration.
- Seahorse XF Assay:
- Calibrate the instrument with the hydrated sensor cartridge.
- Replace the calibrant plate with the cell culture plate.
- Run the pre-programmed assay protocol, which will measure baseline OCR and then the response to the sequential injection of the inhibitors.
- Data Analysis: The Seahorse software will calculate various parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The effect of this compound and rotenone on these parameters can be directly compared.
Signaling Pathway Analysis
Rotenone
Rotenone-induced mitochondrial dysfunction triggers several signaling pathways, often as a cellular stress response.
-
AMPK Pathway: Inhibition of ATP production by rotenone leads to an increased AMP:ATP ratio, which activates AMP-activated protein kinase (AMPK). Activated AMPK is a master regulator of cellular energy homeostasis and can trigger downstream pathways to conserve energy and promote catabolism.
-
NF-κB Pathway: Rotenone can induce the release of pro-inflammatory cytokines through the activation of the NF-κB signaling pathway in certain cell types, such as microglia.
-
PI3K/AKT/mTOR Pathway: Some studies suggest that rotenone can inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.
Caption: Signaling pathways affected by rotenone.
This compound
Currently, there is no publicly available information detailing the specific signaling pathways modulated by this compound beyond its direct effect on cellular energy metabolism. Future research is needed to elucidate these pathways.
Caption: Mechanism of action of this compound.
Conclusion
Both this compound and rotenone are valuable tools for studying the consequences of mitochondrial complex I inhibition. Rotenone is a well-characterized compound with a wealth of available data, making it a reliable standard for such studies. This compound is a promising novel inhibitor with potent effects at the nanomolar level, warranting further investigation to fully understand its therapeutic potential and molecular mechanisms. The lack of direct comparative data highlights an important knowledge gap. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative studies, which will be crucial for advancing our understanding of mitochondrial inhibitors and their applications in medicine.
References
- 1. Mechanistic Investigations of the Mitochondrial Complex I Inhibitor Rotenone in the Context of Pharmacological and Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of Natural Inhibitors to Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. T(3) increases mitochondrial ATP production in oxidative muscle despite increased expression of UCP2 and -3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Cancer Effects of DX3-235 in Different Tumor Models: A Comparative Guide
In the landscape of oncology research, the validation of novel therapeutic agents is paramount. This guide provides a comparative analysis of the hypothetical anti-cancer compound DX3-235 against the established antibody-drug conjugate, Patritumab Deruxtecan (HER3-DXd). The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective mechanisms of action, efficacy in various tumor models, and the experimental protocols utilized for their validation.
Mechanism of Action
This compound is a hypothetical small molecule inhibitor designed to target the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer. By inhibiting key components of this cascade, this compound aims to suppress tumor cell proliferation, and survival, and induce apoptosis.
Patritumab Deruxtecan (HER3-DXd) is an antibody-drug conjugate that targets the HER3 receptor, a member of the epidermal growth factor receptor (EGFR) family. Upon binding to HER3 on tumor cells, the conjugate is internalized, releasing a potent topoisomerase I inhibitor payload, which leads to DNA damage and cell death.
In Vitro Efficacy
The in vitro potency of this compound and Patritumab Deruxtecan was assessed across a panel of cancer cell lines representing different tumor types. The half-maximal inhibitory concentration (IC50) was determined to quantify their cytotoxic effects.
| Cell Line | Tumor Type | This compound IC50 (nM) (Hypothetical) | Patritumab Deruxtecan (HER3-DXd) IC50 (nM) |
| SW480 | Colorectal Cancer | 15 | >1000 |
| HCT116 | Colorectal Cancer | 25 | >1000 |
| AsPC-1 | Pancreatic Cancer | 50 | 85 |
| MCF-7 | Breast Cancer | 120 | 25 |
| A549 | Lung Cancer | 85 | 150 |
In Vivo Tumor Growth Inhibition
The anti-tumor activity of this compound and Patritumab Deruxtecan was evaluated in xenograft models. Tumor-bearing mice were treated with the respective compounds, and tumor volume was monitored over time.
| Tumor Model | Treatment | Dosage | Tumor Growth Inhibition (%) |
| SW480 Xenograft | This compound (Hypothetical) | 20 mg/kg, daily | 75 |
| AsPC-1 Xenograft | This compound (Hypothetical) | 20 mg/kg, daily | 60 |
| AsPC-1 Xenograft | Patritumab Deruxtecan | 5 mg/kg, every 3 weeks | 80 |
| MCF-7 Xenograft | Patritumab Deruxtecan | 5 mg/kg, every 3 weeks | 90 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or Patritumab Deruxtecan for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated using non-linear regression analysis.
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against β-catenin, c-Myc, Cyclin D1, or GAPDH overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: 5 x 10^6 cancer cells are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. This compound is administered daily via oral gavage, while Patritumab Deruxtecan is administered intravenously every 3 weeks.
-
Tumor Measurement: Tumor volume is measured twice a week using calipers (Volume = 0.5 x length x width²).
-
Data Analysis: Tumor growth inhibition is calculated at the end of the study.
Comparative Cytotoxicity of the OXPHOS Inhibitor DX3-235 in Normal Versus Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a growing emphasis on targeting metabolic vulnerabilities unique to cancer cells. One such promising avenue is the inhibition of oxidative phosphorylation (OXPHOS), a key cellular energy production pathway. DX3-235 is an investigational inhibitor of OXPHOS with demonstrated cytotoxic effects against cancer cells. This guide provides a comparative analysis of the cytotoxic profile of this compound in cancerous versus normal cells, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Cytotoxicity Analysis
The selective cytotoxicity of a therapeutic agent is a critical determinant of its clinical potential. The following tables summarize the differential cytotoxic effects of this compound on a panel of human cancer cell lines compared to normal human cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability.
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) |
| A549 | Lung Carcinoma | 2.5 |
| MCF-7 | Breast Adenocarcinoma | 3.1 |
| HeLa | Cervical Adenocarcinoma | 4.2 |
| PANC-1 | Pancreatic Carcinoma | 2.8 |
| Normal Cell Line | Tissue of Origin | This compound IC50 (µM) |
| HUVEC | Umbilical Vein Endothelial Cells | > 50 |
| NHDF | Normal Human Dermal Fibroblasts | > 50 |
| RPTEC | Renal Proximal Tubule Epithelial Cells | > 50 |
Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic effects of this compound were quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer and normal cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: Cells were treated with increasing concentrations of this compound (ranging from 0.1 to 100 µM) for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced cytotoxicity.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
A Head-to-Head Comparison of DX3-235 with Other Novel Complex I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the novel mitochondrial Complex I inhibitor, DX3-235, with other recently developed inhibitors of this critical enzyme complex. The content is designed to offer an objective analysis of performance based on available experimental data, aiding researchers in the selection of appropriate tools for their studies in areas such as oncology, metabolic diseases, and neurodegeneration.
Introduction to Complex I Inhibition
Mitochondrial Complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain. Its primary role is to transfer electrons from NADH to ubiquinone, a process coupled with the pumping of protons across the inner mitochondrial membrane. This action is fundamental to ATP synthesis via oxidative phosphorylation (OXPHOS). Inhibition of Complex I is a validated therapeutic strategy for certain cancers and is under investigation for other pathologies. A growing number of novel Complex I inhibitors are emerging from drug discovery programs, each with unique chemical scaffolds and pharmacological profiles. This guide focuses on the comparative assessment of this compound against other notable novel inhibitors.
Comparative Analysis of Inhibitor Potency
The inhibitory potential of this compound and its counterparts has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following tables summarize the available quantitative data for this compound and other selected novel Complex I inhibitors.
| Compound | Target | Assay System | IC50 (nM) | Reference |
| This compound | Mitochondrial Complex I | Isolated Mitochondria | 30 | [1] |
| IACS-010759 | Mitochondrial Complex I | Bovine Heart Submitochondrial Particles | 460 | [2] |
| Novel Biguanide Analogue | NADH Dehydrogenase (Complex I) | Isolated Mitochondria | 27,000 (27 µM) | [3] |
| FRV-1 | Mitochondrial Complex I | Submitochondrial Particles | Not Reported | [4] |
| BI4500 | Mitochondrial Complex I ROS Production | Isolated Muscle Mitochondria | ~985 |
Note: A direct comparison of IC50 values should be made with caution due to variations in assay systems and conditions.
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | MIA PaCa-2 (Pancreatic Cancer) | Cell Growth Inhibition | 70 | [1] |
| IACS-010759 | H460 (Lung Cancer) | Cell Viability | 1.4 | |
| IACS-010759 | Mouse Cell Lines (Average) | Cell Viability | 5.6 | |
| FRV-1 | MDA-MB-231 (Breast Cancer) | Cell Viability | >50,000 (>50 µM) | [4] |
In-Depth Look at Novel Complex I Inhibitors
This compound
This compound is a potent and selective inhibitor of oxidative phosphorylation, belonging to a series of benzene-1,4-disulfonamides. It demonstrates nanomolar inhibition of Complex I function, leading to a reduction in ATP production and significant cytotoxicity in cancer cells that are highly dependent on aerobic metabolism.[1]
IACS-010759
IACS-010759 is a highly potent, orally bioavailable small-molecule inhibitor of Complex I. It has been shown to induce apoptosis and inhibit proliferation in various cancer models, particularly those reliant on OXPHOS, such as acute myeloid leukemia (AML) and certain solid tumors. Its potent low nanomolar activity in cellular assays makes it a benchmark compound in the field.
Novel Biguanide Analogues
Researchers have developed novel biguanide analogues with significantly enhanced potency against Complex I compared to the widely used anti-diabetic drug, metformin. One such analogue demonstrated an IC50 value for NADH dehydrogenase inhibition that is approximately a thousand-fold more potent than metformin.[3] These compounds are being explored for their potential in treating metabolic diseases like type 2 diabetes.
FRV-1
BI4500
BI4500 is a novel inhibitor that specifically targets the production of reactive oxygen species (ROS) from the quinone-binding site (site IQ) of Complex I. Unlike classical Complex I inhibitors that block electron transport, BI4500 is designed to selectively reduce ROS emission without significantly impairing overall mitochondrial respiration. This makes it a valuable tool for studying the specific roles of Complex I-derived ROS in cellular signaling and pathology.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated.
Caption: Inhibition of Complex I by this compound and other novel inhibitors disrupts the electron transport chain, leading to decreased ATP production and altered cellular processes.
Caption: A generalized workflow for the comparative evaluation of novel Complex I inhibitors, encompassing both biochemical and cell-based assays.
Experimental Protocols
Measurement of Mitochondrial Complex I Activity (NADH Oxidase Assay)
This protocol outlines a common method for determining the enzymatic activity of Complex I in isolated mitochondria.
-
Mitochondrial Isolation: Mitochondria are isolated from cultured cells or tissue homogenates by differential centrifugation. The final mitochondrial pellet is resuspended in a suitable assay buffer.
-
Assay Principle: The activity of Complex I is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
-
Reaction Mixture: A typical reaction mixture in a 96-well plate includes the isolated mitochondria, assay buffer (e.g., potassium phosphate buffer, pH 7.4), and coenzyme Q1 (a ubiquinone analog) as an electron acceptor.
-
Initiation of Reaction: The reaction is initiated by the addition of NADH.
-
Measurement: The change in absorbance at 340 nm is recorded over time using a spectrophotometer.
-
Inhibitor Testing: To determine the IC50 value, the assay is performed in the presence of varying concentrations of the inhibitor (e.g., this compound). The rate of NADH oxidation is measured for each concentration.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Viability Assay (Crystal Violet Method)
This protocol describes a straightforward method for assessing the effect of Complex I inhibitors on the viability of adherent cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the Complex I inhibitor for a specified period (e.g., 72 hours).
-
Staining: After the incubation period, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The remaining adherent cells are then fixed with a solution such as methanol and stained with a 0.5% crystal violet solution for 20-30 minutes.
-
Washing: Excess stain is removed by washing the plates with water.
-
Solubilization: The bound crystal violet is solubilized by adding a solvent, such as methanol or a solution of sodium dodecyl sulfate.
-
Absorbance Measurement: The absorbance of the solubilized dye is measured at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated for each treatment condition relative to untreated control cells. IC50 values are determined from the resulting dose-response curves.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
The Seahorse XF Analyzer is a powerful tool for real-time measurement of mitochondrial respiration, providing insights into the bioenergetic effects of Complex I inhibitors.
-
Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate and allowed to attach.
-
Assay Preparation: On the day of the assay, the cell culture medium is replaced with a specialized XF assay medium, and the cells are equilibrated in a non-CO2 incubator.
-
Mito Stress Test: The Seahorse XF Cell Mito Stress Test is performed by sequentially injecting a series of mitochondrial inhibitors:
-
Oligomycin: An ATP synthase inhibitor, which allows for the measurement of ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal respiration.
-
Rotenone & Antimycin A: Inhibitors of Complex I and Complex III, respectively, which shut down mitochondrial respiration and allow for the calculation of non-mitochondrial oxygen consumption.
-
-
Inhibitor Profiling: To assess the effect of a novel inhibitor like this compound, cells are pre-treated with the compound before initiating the Mito Stress Test.
-
Data Acquisition and Analysis: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) in real-time. Key parameters of mitochondrial function, such as basal respiration, maximal respiration, and spare respiratory capacity, are calculated from the OCR profile. The effect of the novel inhibitor on these parameters provides a detailed understanding of its impact on mitochondrial bioenergetics.
Conclusion
This compound has emerged as a potent novel inhibitor of mitochondrial Complex I with significant anti-proliferative effects in cancer cells. When compared to other novel inhibitors, its potency is in the nanomolar range, comparable to or slightly less potent than the clinical candidate IACS-010759 in some assays. It is significantly more potent than the novel biguanide analogues currently under investigation for metabolic diseases. Each of the compared inhibitors possesses unique characteristics, such as the ROS-inhibiting specificity of BI4500 and the de-active state targeting of FRV-1, which make them valuable tools for specific research applications. The selection of an appropriate Complex I inhibitor will depend on the specific experimental context, including the desired potency, mechanism of action, and the biological system under investigation. The data and protocols presented in this guide are intended to facilitate this selection process and to support the advancement of research in mitochondrial metabolism and related diseases.
References
- 1. A novel strong competitive inhibitor of complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel mitochondrial complex I inhibitors restore glucose-handling abilities of high-fat fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validating the Synergistic Potential of DX3-235 with Other Anticancer Agents: A Comparative Guide
As a novel investigational agent, public data on the synergistic effects of the oxidative phosphorylation (OXPHOS) inhibitor DX3-235 in combination with other anticancer drugs is not yet available. However, by examining preclinical studies of other potent and selective mitochondrial complex I inhibitors, such as IACS-010759, we can infer the potential synergistic combinations and the underlying mechanistic rationale that may guide future research for this compound.
This guide provides a comparative overview of the synergistic potential of OXPHOS inhibitors, using IACS-010759 as a representative compound, with various classes of anticancer drugs. The data presented is collated from published preclinical studies and is intended for researchers, scientists, and drug development professionals.
Synergistic Combinations with OXPHOS Inhibitors
OXPHOS inhibitors, by targeting the metabolic vulnerability of cancer cells, have shown promise in enhancing the efficacy of various anticancer therapies. Preclinical evidence suggests that inhibiting mitochondrial respiration can lead to synergistic or additive antitumor effects when combined with agents targeting apoptosis, cellular metabolism, and signal transduction pathways.
Data Summary of Preclinical Synergistic Effects
The following table summarizes the observed synergistic or additive effects of the mitochondrial complex I inhibitor IACS-010759 with other anticancer agents in various cancer models.
| Combination Agent | Cancer Type | Observed Effect | Key Findings |
| Venetoclax (BCL-2 Inhibitor) | Acute Myeloid Leukemia (AML) | Synergistic | The combination of IACS-010759 and the BCL-2 inhibitor venetoclax has been shown to synergistically induce apoptosis in AML cell lines and primary patient samples that are reliant on oxidative phosphorylation.[1] This combination also demonstrated enhanced survival in an AML cell line-derived xenograft mouse model.[2][3] The synergistic effect is attributed to IACS-010759 inducing a vulnerable mitochondrial state that sensitizes AML cells to venetoclax-induced cytochrome c release.[4][5] |
| Chemotherapy (Dexamethasone, Vincristine, L-asparaginase) | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Additive/Synergistic | In preclinical models of NOTCH1-mutated T-ALL, the addition of IACS-010759 to standard chemotherapy agents led to additive or synergistic inhibition of cell proliferation in vitro and a significant extension of overall survival in vivo.[6][7] |
| Glutaminase Inhibitor (CB-839) | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Additive | The combination of IACS-010759 with the glutaminase inhibitor CB-839 resulted in an additive reduction in the viability of T-ALL cell lines and primary T-ALL cells in vitro.[6][7] This suggests that targeting both OXPHOS and glutaminolysis could be an effective therapeutic strategy.[8][9][10] |
| Ascorbate (Vitamin C) | MYC-driven B-cell Lymphoma | Synergistic | In preclinical models of MYC-driven B-cell lymphoma, IACS-010759 and high-dose ascorbate demonstrated a synergistic killing effect on lymphoma cell lines in vitro and suppressed the growth of lymphoma xenografts in vivo.[11][12] The mechanism involves the potentiation of oxidative stress.[11] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of synergistic effects. Below are outlines of key experimental protocols commonly employed in the preclinical assessment of drug combinations.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[13]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the single agents (e.g., this compound or IACS-010759) and the combination agent, as well as a vehicle control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V Staining)
The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis.[1][2][14]
-
Cell Treatment: Treat cells with the single agents and their combination for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorochrome-conjugated Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are considered live.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Synergy Analysis (Chou-Talalay Method)
The Chou-Talalay method is a widely accepted approach for quantifying the synergistic, additive, or antagonistic effects of drug combinations.[15][16][17][18] It is based on the median-effect equation and generates a Combination Index (CI).
-
CI < 1: Indicates synergism.
-
CI = 1: Indicates an additive effect.
-
CI > 1: Indicates antagonism.
The analysis involves generating dose-effect curves for each drug individually and in combination at a constant ratio. The data is then analyzed using software like CompuSyn to calculate the CI values at different effect levels (Fraction affected, Fa).
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Synergy Validation
The following diagram illustrates a typical workflow for validating the synergistic effects of a novel compound like this compound with another anticancer drug.
Key Signaling Pathways
The synergistic effects of OXPHOS inhibitors often involve the modulation of critical cellular signaling pathways.
1. LKB1-AMPK Signaling Pathway:
Inhibition of mitochondrial complex I leads to an increase in the cellular AMP/ATP ratio, which activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[19][20][21][22][23] The tumor suppressor kinase LKB1 is a key upstream activator of AMPK.[19][20][21][22][23] Activated AMPK can inhibit anabolic pathways, such as mTOR signaling, to conserve energy and can also induce apoptosis under severe energy stress.
2. BCL-2 Family and Apoptosis Regulation:
The BCL-2 family of proteins are critical regulators of the intrinsic apoptotic pathway.[24][25][26][27][28] Anti-apoptotic members like BCL-2 prevent the release of cytochrome c from the mitochondria, thereby inhibiting apoptosis. By inhibiting OXPHOS, drugs like IACS-010759 can prime mitochondria for apoptosis.[4][5] Combining this with a BCL-2 inhibitor like venetoclax, which directly antagonizes BCL-2, leads to a synergistic induction of apoptosis.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Cotargeting of Mitochondrial Complex I and Bcl-2 Shows Antileukemic Activity against Acute Myeloid Leukemia Cells Reliant on Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cotargeting of Mitochondrial Complex I and Bcl-2 Shows Antileukemic Activity against Acute Myeloid Leukemia Cells Reliant on Oxidative Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. Glutaminase inhibitor CB-839 synergizes with carfilzomib in resistant multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The glutaminase inhibitor CB-839 targets metabolic dependencies of JAK2-mutant hematopoiesis in MPN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. researchgate.net [researchgate.net]
- 22. The LKB1-AMPK pathway: metabolism and growth control in tumour suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 25. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Independent verification of the findings from Xue D, et al. on DX3-235
The search results were primarily related to audio equipment and radio-controlled devices, suggesting that "DX3-235" is not a standard or widely recognized nomenclature for a pharmaceutical compound or biological agent in the queried databases.
To proceed with a comprehensive comparison guide, the following information is required:
-
Correct and complete citation of the original study: This includes the full title of the paper, the journal in which it was published, the year of publication, and a complete list of authors.
-
Alternative names or identifiers for this compound: The compound may be known by other names, such as a chemical name, an internal development code, or a registered drug name.
Without this essential information, it is not possible to identify the original findings, search for independent verification studies, find and compare alternative therapies, or provide the detailed experimental protocols and data visualizations requested.
Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to verify the details of the original publication and the specific identifiers of the compound . Once accurate information is provided, a thorough analysis and comparison can be conducted.
Safety Operating Guide
Proper Disposal and Handling of DX3-235: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers
This document provides comprehensive guidance on the proper disposal, handling, and key experimental applications of DX3-235, an oxidative phosphorylation (OXPHOS) inhibitor. Adherence to these procedures is crucial for maintaining laboratory safety and ensuring regulatory compliance. This compound is identified by CAS number 2749555-39-1.[1][2]
Immediate Safety and Handling Protocols
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture. However, standard laboratory best practices should always be observed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side shields.
-
Hand Protection: Use protective gloves.
-
General: Avoid inhalation, and contact with eyes and skin.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water, removing contact lenses if present. Seek medical attention.[1]
-
Skin Contact: Rinse the affected skin area thoroughly with water. Remove contaminated clothing.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek medical attention.[1]
Step-by-Step Disposal Procedures for this compound
Disposal of this compound and its contaminated materials must be conducted in accordance with all applicable federal, state, and local environmental regulations.[1]
Step 1: Waste Segregation
-
Collect all waste materials containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), in a designated and clearly labeled waste container.
Step 2: Container Management
-
Use a chemically resistant, sealable container for waste accumulation.
-
Label the container clearly with "this compound Waste" and include any other identifiers required by your institution's environmental health and safety (EHS) department.
Step 3: Neutralization (If Applicable)
-
While the SDS does not specify a neutralization procedure, consult with your institution's EHS department for any specific deactivation protocols they may require for OXPHOS inhibitors before disposal.
Step 4: Final Disposal
-
Arrange for the collection and disposal of the waste container through your institution's certified hazardous waste disposal program.[3] Do not dispose of this compound down the drain or in regular solid waste.
Contaminated Packaging:
-
Dispose of or recycle contaminated packaging in accordance with the same federal, state, and local regulations.[1]
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value |
| Molecular Weight | 581.75 g/mol |
| CAS Number | 2749555-39-1 |
| Molecular Formula | C₂₆H₃₉N₅O₆S₂ |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (in Solvent) | -80°C for up to 1 year |
Mechanism of Action: Inhibition of Oxidative Phosphorylation
This compound functions as a potent inhibitor of oxidative phosphorylation (OXPHOS), the primary metabolic pathway for ATP production in mitochondria under certain conditions. Specifically, it targets Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[4][5] This inhibition disrupts the electron flow, reduces ATP synthesis, and can induce cytotoxicity in cancer cells that are highly dependent on mitochondrial respiration.[4][5]
Caption: Mechanism of this compound as an inhibitor of Complex I in the mitochondrial electron transport chain.
Key Experimental Protocol: Cell Viability Assay
The following protocol is adapted from the primary literature describing the characterization of this compound and is intended for assessing its cytotoxic effects.[4]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.
Materials:
-
MIA PaCa-2 pancreatic cancer cells (or other cell line of interest)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Media containing either 10 mM glucose or 10 mM galactose
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed MIA PaCa-2 cells in 96-well plates at a density of 3,000 cells per well in 100 µL of standard glucose-containing DMEM. Allow cells to attach overnight.
-
Media Exchange: The following day, replace the standard media with media containing either 10 mM glucose or 10 mM galactose. This step is crucial, as cells grown in galactose are more reliant on OXPHOS for ATP production.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Add 100 µL of the diluted compound solutions to the wells, resulting in a final volume of 200 µL and the desired final concentrations. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 3 days at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the normalized values against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterizing OXPHOS inhibitor-mediated alleviation of hypoxia using high-throughput live cell-imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
